Tadalafil
Description
Historical Context of Phosphodiesterase Type 5 Inhibition Research
The study of cyclic nucleotide phosphodiesterases began shortly after the discovery of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) as intracellular messengers. ahajournals.org These enzymes are crucial in regulating intracellular levels of cAMP and cGMP, which in turn influence a variety of cellular functions. frontiersin.orgresearchgate.net The phosphodiesterase superfamily consists of 11 families, classified based on properties including substrate specificities and tissue distribution. wikipedia.org
Phosphodiesterase type 5 (PDE5) was first purified in 1980 from rat lung tissue. wikipedia.org PDE5 is an enzyme that specifically hydrolyzes cGMP to its inactive form, 5'-GMP. frontiersin.orgwikipedia.org Early research utilizing zaprinast, identified as a selective PDE5 inhibitor, highlighted the enzyme's role in regulating smooth muscle tone. ahajournals.orgnih.gov This understanding was pivotal, as PDE5 is prominently found in the smooth muscle cells of various tissues, including the corpus cavernosum, pulmonary vasculature, and prostate. wikipedia.orgnih.govpatsnap.com
Initial research programs targeting PDE5 were often focused on cardiovascular diseases like hypertension and angina pectoris, aiming to leverage the vasodilatory effects of increased intracellular cGMP. wikipedia.orgnih.gov This research laid the groundwork for the development of selective PDE5 inhibitors.
Evolution of Tadalafil within PDE5 Inhibitor Research
The discovery of the therapeutic potential of PDE5 inhibitors for conditions beyond cardiovascular disorders was, in part, serendipitous. While investigating sildenafil (B151) for angina pectoris, researchers observed improved erectile function as a side effect, leading to its development as the first oral treatment for erectile dysfunction (ED), approved in 1998. frontiersin.orgwikipedia.orgnih.govnih.govuspharmacist.comjetir.orgwikipedia.org
The success of sildenafil stimulated further research into PDE5 inhibitors. nih.gov this compound (initially compound IC351) was discovered by Glaxo Wellcome (now GlaxoSmithKline) through a partnership with ICOS Corporation that began in 1991. jetir.orgwikipedia.org ICOS Corporation began studying IC351, a PDE5 inhibitor, in 1993. nih.govwikipedia.org Although not initially tested for ED, its potential for treating the disorder was recognized. wikipedia.org
This compound's chemical structure is distinct from sildenafil and vardenafil. chemicalbook.com It is chemically known as (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione. wikipedia.orgresearchgate.netdrugbank.comresearchgate.net
Pre-clinical and clinical research on IC351 progressed through the 1990s. ICOS received a patent for IC351 in 1994, and Phase 1 clinical trials commenced in 1995. nih.govjetir.orgwikipedia.org Phase 2 studies for ED began in 1997, followed by Phase 3 trials that supported its eventual regulatory approval. jetir.orgwikipedia.org In 1998, a joint venture, Lilly ICOS, LLC, was formed between ICOS Corporation and Eli Lilly and Company to further develop and commercialize this compound. jetir.orgwikipedia.org A new drug application for IC351 (this compound) was filed with the FDA. jetir.orgwikipedia.org
A key distinction identified during the research and development phase was this compound's longer half-life compared to sildenafil and vardenafil. wikipedia.orgwikipedia.orgchemicalbook.commims.com This pharmacological property contributes to a longer duration of action. wikipedia.orgwikipedia.orgwaterberg.net Research findings highlighted this extended efficacy, with clinical trials demonstrating effectiveness for up to 36 hours. nih.govjetir.orgwikipedia.org
Scope and Significance of this compound in Contemporary Biomedical Research
This compound's significance in contemporary biomedical research extends beyond its initial development for ED. The distribution of the PDE5 enzyme in various tissues, such as the pulmonary vasculature and the smooth muscle of the prostate and bladder, has led to research exploring this compound's effects in other conditions. researchgate.netnih.govpatsnap.com
Research has demonstrated this compound's effectiveness in treating pulmonary arterial hypertension (PAH). frontiersin.orgwikipedia.orgnih.govwikipedia.orgwikipedia.org Studies have shown that inhibition of PDE5 by this compound in the pulmonary vasculature leads to vasodilation, reducing pulmonary arterial pressure. nih.gov this compound has also been investigated and found effective in treating lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). nih.govnih.govpatsnap.comjetir.orgwikipedia.orgwikipedia.orgresearcher.life Its mechanism in the prostate and bladder involves relaxing smooth muscle tissue, which can improve urinary flow. nih.govpatsnap.com
Furthermore, research continues to explore the potential broader cardiovascular benefits of PDE5 inhibitors, including this compound. ahajournals.orgwikipedia.orgwaterberg.netdroracle.ainih.gov Studies have investigated its impact on endothelial function, cardiac remodeling, and conditions like heart failure, although further research is needed in some of these areas. ahajournals.orgdroracle.ainih.gov For instance, research in diabetic mice has shown that this compound treatment can reduce infarct size in the heart and decrease levels of inflammatory markers. plos.org
The chemical structure of this compound, (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, is central to its interaction with the PDE5 enzyme. wikipedia.orgresearchgate.netdrugbank.comresearchgate.net Research into its specific binding characteristics and how its structure contributes to its selectivity for PDE5 over other phosphodiesterase isoforms (such as PDE11, which is also inhibited by this compound and present in the prostate) is an ongoing area of study. wikipedia.orgwikipedia.orgdrugbank.com Differences in selectivity profiles among PDE5 inhibitors may contribute to variations in their pharmacological effects and potential for off-target interactions. wikipedia.org
Contemporary research also includes studies on novel formulations of this compound, such as oral sprays and transdermal delivery systems, aimed at improving aspects like absorption or localized delivery for specific conditions like Raynaud's phenomenon. researcher.life The integration of transcriptomics and metabolomics is being utilized to understand the anti-tumor mechanisms underlying this compound in research areas such as colorectal cancer. frontiersin.org
The pharmacokinetic properties of this compound, including its absorption, metabolism, and elimination, are well-characterized through research. It is readily absorbed, with peak plasma concentrations typically reached within 2 hours. nih.govchemicalbook.commims.com this compound is primarily metabolized in the liver by the CYP3A4 enzyme. nih.govchemicalbook.comdrugbank.commims.com The major metabolite, methylcatechol glucuronide, is considered inactive. chemicalbook.comdrugbank.commims.com Its elimination half-life is approximately 17.5 hours in healthy adults. wikipedia.orgchemicalbook.comdrugbank.commims.com
Research findings on the efficacy of this compound in clinical trials have provided detailed data on its impact on relevant physiological parameters. For example, studies in men with ED have shown significant improvements in measures such as the International Index of Erectile Function-Erectile Function (IIEF-EF) domain score and the rate of successful intercourse attempts compared to placebo. nih.gov
Here is a summary of some research findings:
| Study Type | Condition Studied | Key Finding | Source |
| Clinical Trial (Integrated Analysis) | ED | Increased IIEF-EF score by 6.5 (10 mg) and 7.9 (20 mg) vs. 0.6 (placebo). Increased successful intercourse attempts by 34% (10 mg) and 39% (20 mg) vs. 6% (placebo). | nih.gov |
| Clinical Trial | ED (Diabetic men) | Improved IIEF-EF by 6.2 (10 mg) and 7.4 (20 mg) vs. 0.9 (placebo). Improved successful intercourse by 30% (10 mg) and 37% (20 mg) vs. 4% (placebo). | nih.gov |
| Clinical Trial (Once-daily dosing) | ED | Mean IIEF-EF change from baseline of 9.7 (5 mg) and 9.4 (10 mg) vs. 0.9 (placebo). Successful intercourse achieved in 67.2% (5 mg) and 72.8% (10 mg) vs. 36.7% (placebo). | nih.gov |
| Meta-analysis | BPH (LUTS) | Effective treatment for LUTS with a low rate of adverse effects. wikipedia.org | wikipedia.org |
| Pre-clinical Study (Diabetic Mice) | Myocardial I/R Injury | Reduced infarct size (23.2±1.5% vs. 47.8±3.7% in control). Reduced fasting glucose and triglycerides. Reduced inflammatory markers (TNF-α, IL-1β). | plos.org |
| Experimental Sepsis Model (Rats) | Sepsis | Improved basal renal blood flow. No significant change in macrocirculation or inflammation parameters. accjournal.org | accjournal.org |
| In vitro Study (Colorectal Cancer Cells) | Colorectal Cancer | Inhibited growth and proliferation of HCT116, HT29, and SW620 cell lines. frontiersin.org | frontiersin.org |
These research findings highlight the diverse areas where this compound's chemical properties and PDE5 inhibitory activity are being investigated, demonstrating its continued significance in biomedical research.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-24-10-19(26)25-16(22(24)27)9-14-13-4-2-3-5-15(13)23-20(14)21(25)12-6-7-17-18(8-12)29-11-28-17/h2-8,16,21,23H,9-11H2,1H3/t16-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXKDUGGOYFFRN-IIBYNOLFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046786 | |
| Record name | Tadalafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tadalafil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014958 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.2 [ug/mL] (The mean of the results at pH 7.4), Practically insoluble in water, In water, 220 mg/L at 25 °C /Estimated/, 2.50e-01 g/L | |
| Record name | SID49666420 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Tadalafil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00820 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TADALAFIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7303 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Tadalafil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014958 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
2.2X10-14 mm Hg at 25 °C /Estimated/ | |
| Record name | TADALAFIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7303 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
171596-29-5 | |
| Record name | Tadalafil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171596-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tadalafil [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171596295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tadalafil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00820 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tadalafil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759172 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tadalafil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750236 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tadalafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TADALAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/742SXX0ICT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TADALAFIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7303 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Tadalafil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014958 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
301-302 °C, 301 - 302 °C | |
| Record name | Tadalafil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00820 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tadalafil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014958 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular Pharmacology of Tadalafil
Mechanism of Action: Selective Phosphodiesterase Type 5 Inhibition
The primary mechanism of action for tadalafil involves the potent and selective inhibition of the phosphodiesterase type 5 (PDE5) enzyme. nih.govdrugbank.com This enzyme is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), a key intracellular signaling molecule. nih.gov By inhibiting PDE5, this compound leads to an accumulation of cGMP, thereby amplifying its downstream effects, most notably smooth muscle relaxation. oxfordonlinepharmacy.co.ukscholarsinmedicine.com
The physiological process of smooth muscle relaxation is initiated by the release of nitric oxide (NO) from nerve terminals and endothelial cells, often in response to sexual stimulation. scholarsinmedicine.com Nitric oxide subsequently activates the enzyme guanylate cyclase, which catalyzes the conversion of guanosine triphosphate (GTP) into cGMP. drugbank.com
Elevated levels of intracellular cGMP activate cGMP-dependent protein kinase G (PKG), which in turn phosphorylates various downstream targets. This cascade of events leads to a decrease in intracellular calcium concentrations, resulting in the relaxation of smooth muscle cells. drugbank.com this compound's role in this pathway is to inhibit PDE5, the enzyme that breaks down cGMP into inactive guanosine monophosphate (GMP). drugbank.com By preventing this degradation, this compound ensures that cGMP levels remain elevated, prolonging the NO-driven signal and enhancing smooth muscle relaxation. oxfordonlinepharmacy.co.uk This mechanism is dependent on the initial release of nitric oxide, meaning this compound has no effect in the absence of sexual stimulation. scholarsinmedicine.com
The clinical efficacy of this compound is significantly influenced by its high selectivity for the PDE5 isoenzyme compared to other phosphodiesterase (PDE) families found throughout the body. In vitro studies have demonstrated that this compound is substantially more potent for PDE5 than for other PDE enzymes. scholarsinmedicine.com For instance, it is over 10,000-fold more potent for PDE5 than for PDE1, PDE2, PDE4, and PDE7, which are located in various tissues including the heart, brain, blood vessels, liver, and skeletal muscle. scholarsinmedicine.com
Furthermore, this compound is more than 10,000-fold more selective for PDE5 over PDE3, an isoenzyme critical for cardiac contractility. scholarsinmedicine.com Its selectivity for PDE5 is approximately 700-fold greater than for PDE6, an enzyme found in the retina involved in phototransduction. scholarsinmedicine.com this compound also inhibits PDE11, which is present in the prostate, testes, and skeletal muscle, though the clinical implications of this inhibition are not fully understood. scholarsinmedicine.com
| PDE Isoenzyme | Relative Potency (vs. PDE5) | Location of Isoenzyme |
|---|---|---|
| PDE1, PDE2, PDE4, PDE7 | >10,000-fold less potent than for PDE5 | Heart, brain, blood vessels, liver, leukocytes, skeletal muscle |
| PDE3 | >10,000-fold less potent than for PDE5 | Heart, blood vessels |
| PDE6 | ~700-fold less potent than for PDE5 | Retina |
| PDE11 | Inhibited by this compound | Prostate, testes, skeletal muscle, adrenal cortex |
The inhibition of PDE5 by this compound triggers a cascade of cellular and subcellular events. The primary effect is the accumulation of cGMP, which activates protein kinase G (PKG). drugbank.com This activation leads to the phosphorylation of various proteins that modulate ion channel activity, ultimately causing a decrease in the entry of calcium (Ca2+) into smooth muscle cells. drugbank.com The reduction in intracellular calcium is the direct trigger for smooth muscle relaxation.
Beyond this primary effect, research indicates that chronic administration of this compound may have other cellular impacts. For example, in animal models, daily this compound treatment has been shown to prevent corporal fibrosis by reducing apoptosis and preserving smooth muscle cell content and replication. researchgate.net This suggests a role for PDE5 inhibition in tissue preservation and preventing the pathological remodeling that can occur after nerve injury. researchgate.net
Pharmacodynamics of this compound
The pharmacodynamic properties of this compound stem directly from its mechanism of action, leading to measurable physiological changes in various systems and tissues where the PDE5 enzyme is present.
Due to the presence of PDE5 in the smooth muscle cells of arteries and veins throughout the body, this compound exhibits mild systemic vasodilatory properties. droracle.airesearchgate.net In healthy individuals, this can result in small, transient decreases in blood pressure that are generally not considered clinically significant. droracle.ainih.gov
Studies have quantified these hemodynamic effects. For instance, a single dose of this compound was shown to significantly lower both systolic and diastolic blood pressure in individuals with grade 1 obesity. researchgate.netnih.gov The administration of this compound has also been found to improve markers of arterial stiffness, such as brachial-ankle pulse wave velocity. researchgate.netnih.gov However, in patients with resistant hypertension and left ventricular diastolic dysfunction, this compound improved diastolic function without causing significant changes in blood pressure measurements. researchgate.net
| Parameter | Before this compound (Mean ± SD) | After this compound (Mean ± SD) | P-value |
|---|---|---|---|
| Systolic Blood Pressure (SBP) | 130.6 ± 17.1 mmHg | 125.0 ± 12.7 mmHg | p=0.011 |
| Diastolic Blood Pressure (DBP) | 82.7 ± 18.2 mmHg | 76.5 ± 11.8 mmHg | p≤0.001 |
| Central Systolic Blood Pressure | 116.33 ± 19.16 mmHg | 109.90 ± 15.05 mmHg | p=0.001 |
Data from a study on patients with grade 1 obesity. nih.gov
The effects of this compound are not confined to a single tissue type but extend to various locations where PDE5 is expressed. The most well-documented effect is the relaxation of the corpus cavernosal smooth muscle in the penis, which increases blood flow and facilitates erection. drugbank.comscholarsinmedicine.com
Beyond this, this compound-induced smooth muscle relaxation in the pulmonary vasculature leads to vasodilation and a reduction in pulmonary arterial pressure. nih.govdrugbank.com This forms the basis for its use in treating pulmonary arterial hypertension. nih.gov PDE5 is also found in the smooth muscle of the prostate and the bladder. nih.govscholarsinmedicine.com The relaxation of these tissues is believed to contribute to the alleviation of lower urinary tract symptoms associated with benign prostatic hyperplasia (BPH). nih.gov However, some research suggests that for BPH, the benefits may also arise from decreased smooth muscle cell proliferation rather than relaxation alone. drugbank.com
Influence on Endothelial Function
Research has demonstrated that this compound has a notable influence on endothelial function. The endothelium, a thin layer of cells lining the interior surface of blood vessels, plays a crucial role in regulating vascular tone and blood flow. Endothelial dysfunction is a key factor in various cardiovascular conditions and is often associated with impaired nitric oxide (NO) bioavailability.
Studies have indicated that this compound can improve endothelial function. tandfonline.comnih.govdreminozbek.comnih.gov The mechanism is linked to its inhibition of phosphodiesterase type 5 (PDE5), which increases the intracellular levels of cyclic guanosine monophosphate (cGMP) in vascular smooth muscle cells. tandfonline.com This leads to vasodilation and improved blood flow.
A study investigating the effects of daily 5 mg this compound administration in patients with benign prostatic hyperplasia found significant improvements in the cardio-ankle vascular index (baPWV), a marker of arterial stiffness and endothelial function. tandfonline.com These improvements were observed at 3, 6, and 12 months of treatment, suggesting that this compound has the potential to improve vessel elasticity and mitigate endothelial dysfunction. tandfonline.com
Further research on men with increased cardiovascular risk demonstrated that chronic therapy with this compound improves endothelial function, a benefit that was sustained for at least two weeks after discontinuing the therapy. nih.gov The study observed a net increase in nitrite (B80452)/nitrate levels (biomarkers for NO production) and a decrease in endothelin-1 (B181129) levels, a potent vasoconstrictor. nih.gov These changes were inversely correlated, highlighting the compound's positive impact on the vascular endothelium. nih.gov
Potential for Enzyme Up-regulation and Tachyphylaxis Mechanisms
The potential for tachyphylaxis, a rapid decrease in response to a drug following its administration, has been a subject of investigation with long-acting PDE5 inhibitors like this compound. This phenomenon could theoretically be caused by the up-regulation of the PDE5 enzyme in response to sustained inhibition.
However, in vitro research on human penile cells has shown that long-term incubation with this compound does not lead to an up-regulation of PDE5. nih.gov A study involving primary cultures of human corpora cavernosa smooth muscle cells (CSMC) and tunica albuginea fibroblasts (TAF) exposed to this compound for up to 14 days found no increase in PDE5 mRNA or protein levels in CSMC. nih.gov While a slight increase in mRNA levels was noted in TAF, PDE5 protein levels were not up-regulated. nih.gov Furthermore, the study found that PDE5 enzyme activity was unaffected by this compound in either cell type. nih.gov
These findings suggest that the development of tachyphylaxis through PDE5 up-regulation is unlikely to occur with long-term this compound treatment. nih.gov This is consistent with clinical observations where treatment failure over time is generally attributed to the progression of underlying disease rather than a diminished drug response. researchgate.net While some studies on other PDE5 inhibitors like sildenafil (B151) have shown PDE5 up-regulation at high concentrations in cell cultures, the evidence for this compound suggests a different profile, indicating a low potential for tachyphylaxis via this mechanism. nih.govnih.gov
Pharmacokinetics of this compound
The pharmacokinetic profile of this compound is characterized by its long half-life, which distinguishes it from other PDE5 inhibitors. dovepress.com Its pharmacokinetics are generally linear with respect to dose and time. nih.gov
Absorption Dynamics and Bioavailability Research
Following oral administration, this compound is readily absorbed. nih.gov The maximum observed plasma concentration (Cmax) is typically achieved within a median time (Tmax) of 2 hours, with a range of 30 minutes to 6 hours. nih.govisrctn.com Research indicates that the rate and extent of this compound's absorption are not significantly influenced by food, allowing it to be taken without regard to meals. dovepress.comnih.govisrctn.com
Over a dose range of 2.5 to 20 mg, the exposure to this compound, as measured by the area under the curve (AUC), increases proportionally with the dose. nih.govfda.gov Steady-state plasma concentrations are reached within 5 days of once-daily dosing, with exposure being approximately 1.6-fold greater than after a single dose. nih.govfda.gov The absolute bioavailability of this compound following oral administration has not been determined in clinical studies. nih.govisrctn.com
| Pharmacokinetic Parameter | Value | Reference |
|---|---|---|
| Time to Max. Concentration (Tmax) | Median 2 hours (Range: 0.5-6 hours) | isrctn.comdrugbank.com |
| Effect of Food | Negligible effect on rate and extent of absorption | nih.govisrctn.com |
| Dose Proportionality (2.5-20 mg) | Exposure (AUC) increases proportionally with dose | nih.gov |
| Steady-State Attainment | Within 5 days of once-daily dosing | nih.gov |
| Steady-State Accumulation (AUC) | ~1.6-fold | nih.gov |
Distribution Profile and Protein Binding Studies
This compound is widely distributed into the body's tissues. isrctn.comfda.gov The mean apparent volume of distribution (Vd/F) following oral administration is approximately 63 liters, indicating significant tissue distribution. isrctn.comfda.govdroracle.ai In adults with pulmonary arterial hypertension, the mean apparent volume of distribution is reported as 77L. drugbank.com
At therapeutic concentrations, this compound is highly bound to plasma proteins, with approximately 94% of the compound being bound. nih.govisrctn.comfda.govdrugbank.comdroracle.ai Studies have identified serum albumin and α1-acid glycoprotein (B1211001) as carrier proteins for this compound. jst.go.jp Lipoproteins have also been suggested as a binding carrier. jst.go.jp A very small fraction of the administered dose, less than 0.0005%, has been detected in the semen of healthy subjects. isrctn.comfda.gov
| Distribution Parameter | Value | Reference |
|---|---|---|
| Apparent Volume of Distribution (Vd/F) | ~63 L | isrctn.comfda.govdroracle.ai |
| Plasma Protein Binding | 94% | nih.govfda.govdrugbank.com |
| Primary Binding Proteins | Albumin, α1-acid glycoprotein | jst.go.jp |
| Presence in Semen | <0.0005% of administered dose | isrctn.comfda.gov |
Elimination Pathways and Half-Life Determination
The elimination of this compound from the body is a well-defined process primarily involving hepatic metabolism followed by excretion of metabolites. The mean oral clearance for this compound in healthy individuals is approximately 2.5 L/hr. tga.gov.au This clearance rate contributes to a notably long mean terminal half-life of 17.5 hours in healthy subjects, a characteristic that distinguishes it from other drugs in its class. tga.gov.aunih.gov
This compound is extensively metabolized, principally by the cytochrome P450 3A4 (CYP3A4) isoform in the liver. drugbank.comdroracle.ai The metabolic process converts this compound into a catechol metabolite. This initial metabolite then undergoes further biotransformation through methylation and glucuronidation, forming methylcatechol and methylcatechol glucuronide conjugates, respectively. drugbank.com The primary circulating metabolite found in plasma is methylcatechol glucuronide, which is considered pharmacologically inactive. tga.gov.audrugbank.com
Following metabolism, the inactive metabolites are excreted from the body through two main routes. The majority is eliminated in the feces, accounting for approximately 61% of the administered dose, while a smaller portion is excreted in the urine, representing about 36% of the dose. tga.gov.aunih.gov
Variability in Pharmacokinetics
The pharmacokinetic profile of this compound can be influenced by several intrinsic and extrinsic factors, leading to variability in its absorption, distribution, metabolism, and elimination.
Age has been identified as a factor that can modify the pharmacokinetics of this compound. Studies conducted in healthy elderly male subjects (65 years of age and older) have demonstrated a reduced oral clearance of this compound compared to younger subjects (aged 19 to 45 years). tga.gov.au This decrease in clearance results in a 25% higher systemic exposure, as measured by the area under the plasma concentration-time curve (AUC). tga.gov.aunih.gov The half-life is also prolonged in the elderly, with a mean of 22 hours compared to 16-17 hours in the younger population. tga.gov.au Despite these changes, this age-related effect on exposure is not considered clinically significant to the point of requiring dose adjustments based on age alone. europa.eu
Table 1: Effect of Age on this compound Pharmacokinetic Parameters
| Population Group | Clearance | AUC | Half-Life (t½) |
|---|---|---|---|
| Young Subjects (19-45 years) | Normal | Baseline | 16-17 hours tga.gov.au |
Renal Impairment: The function of the kidneys significantly impacts this compound exposure. In individuals with mild (creatinine clearance 51 to 80 ml/min) or moderate (creatinine clearance 31 to 50 ml/min) renal impairment, this compound exposure (AUC) was found to be approximately doubled compared to healthy subjects. europa.eu In patients with end-stage renal disease undergoing hemodialysis, the maximum plasma concentration (Cmax) was 41% higher than in healthy individuals. europa.eu Hemodialysis itself contributes negligibly to the elimination of this compound. europa.eudroracle.ai
Hepatic Impairment: this compound exposure (AUC) in subjects with mild to moderate hepatic impairment (Child-Pugh Class A and B) is generally comparable to that observed in healthy subjects. europa.eufda.gov However, studies have noted that while there is no consistent trend in AUC or clearance with increasing severity of impairment, the terminal half-life tends to be prolonged and more variable among individuals with liver dysfunction. nih.govfda.gov The use of this compound is not recommended in patients with severe hepatic impairment (Child-Pugh Class C). nih.govhenryford.com
Table 2: Impact of Organ Impairment on this compound Exposure
| Condition | This compound Exposure (AUC) Change |
|---|---|
| Mild to Moderate Renal Impairment | Approximately doubled europa.eu |
| End-Stage Renal Disease (on dialysis) | Cmax 41% higher europa.eu |
Alcohol: Clinical pharmacology studies have demonstrated that alcohol does not affect the plasma concentrations of this compound, and this compound does not affect the plasma concentrations of alcohol. drugs.com However, since both this compound and alcohol have mild vasodilatory properties, consuming large amounts of alcohol may increase the potential for orthostatic hypotension, dizziness, and headache. drugs.comdrugs.com
CYP3A4 Inhibitors and Inducers: As this compound is primarily metabolized by CYP3A4, co-administration with drugs that strongly inhibit or induce this enzyme can significantly alter its exposure.
Inhibitors: A potent CYP3A4 inhibitor, such as ketoconazole, has been shown to increase this compound AUC by 107%. tga.gov.au Other strong inhibitors like ritonavir (B1064) would be expected to have a similar effect, increasing this compound plasma concentrations. biopsychiatry.com
Inducers: Conversely, a strong CYP3A4 inducer like rifampicin (B610482) can markedly decrease this compound exposure. Studies have shown that rifampicin reduced this compound AUC by 88%. tga.gov.au
Table 3: Influence of Exogenous Factors on this compound Pharmacokinetics
| Factor | Effect on this compound Absorption/Exposure |
|---|---|
| Food (including high-fat meals) | Negligible effect on rate and extent of absorption nih.govnih.gov |
| Alcohol | No significant pharmacokinetic interaction; plasma concentrations of neither substance are affected by the other drugs.com |
| Strong CYP3A4 Inhibitors (e.g., Ketoconazole) | Increase AUC by 107% tga.gov.au |
Clinical Research on Tadalafil
Methodologies in Tadalafil Clinical Trials
Clinical trials investigating this compound have utilized established research designs to generate robust evidence regarding its effects.
Randomized Controlled Trial Designs
Randomized Controlled Trials (RCTs) form a cornerstone of clinical research on this compound. These trials involve randomly assigning participants to receive either this compound or a placebo (or an active comparator) to minimize bias and allow for a direct comparison of outcomes. mdpi.comnih.govresearchgate.netnih.govauajournals.orgnih.govisrctn.comnih.gov Many pivotal studies evaluating this compound's efficacy for ED, BPH, and PAH have been designed as randomized, double-blind, placebo-controlled trials. nih.govresearchgate.netnih.govauajournals.orgunither.comopsynvihcp.comclinicaltrialsregister.eu For instance, a 12-week, randomized, double-blind, placebo-controlled trial assessed the efficacy and safety of this compound once daily in men with lower urinary tract symptoms suggestive of BPH. nih.gov Similarly, a 16-week, randomized, double-blind, placebo-controlled Phase 3 study investigated this compound in patients with PAH. unither.com RCTs have also been used to compare different formulations or dosing regimens of this compound, such as a randomized controlled trial evaluating this compound cream versus oral administration for ED using a cross-over design. mdpi.comnih.govisrctn.com
Cross-Over Trial Designs
Cross-over trial designs have been employed in this compound research, particularly when comparing different formulations or treatment sequences within the same participants. mdpi.comnih.govisrctn.comnih.govmdpi.comjrheum.org In a cross-over study, each participant receives both the intervention (this compound) and the comparator (e.g., placebo or another formulation/drug) during different treatment periods, separated by a washout phase. mdpi.comnih.govisrctn.comnih.govmdpi.com This design allows each participant to serve as their own control, which can reduce variability and increase the statistical power of the study, especially with a smaller sample size. mdpi.com An example includes a randomized controlled cross-over trial comparing the efficacy and safety of this compound cream versus oral this compound for ED. mdpi.comnih.govisrctn.commdpi.com Another cross-over study compared patient preference for this compound versus sildenafil (B151) during the initiation of ED treatment. nih.gov
Retrospective Pooled Analyses
Retrospective pooled analyses involve the analysis of data that were collected in previously completed clinical trials. nih.govnih.govresearchgate.netnih.gov This method allows researchers to explore specific questions or subgroups that may not have been the primary focus of the original studies. nih.govnih.gov For instance, a retrospective pooled analysis of data from multiple placebo-controlled trials characterized the efficacy of this compound for ED in men with diabetes compared to those without diabetes. nih.gov Another retrospective pooled analysis evaluated the efficacy of this compound in improving sexual satisfaction in men with mild, moderate, and severe ED. nih.gov Retrospective analyses have also been conducted to assess the cardiovascular safety of this compound using pooled data from numerous clinical trials. researchgate.netnih.gov
Study Population Characteristics and Subgroup Analysis
Clinical trials of this compound have enrolled diverse study populations, and subgroup analyses have been conducted to understand how treatment effects may vary based on patient characteristics. mdpi.comnih.govpulsus.comurotoday.complos.orgplos.orgnih.govnih.govlilly.comoup.com Common characteristics considered in these analyses include age, severity of the condition being treated, and the presence of comorbidities such as diabetes, hypertension, and cardiovascular disease. nih.govpulsus.complos.orgplos.orgnih.govnih.govnih.govlilly.comoup.com For example, integrated analyses of ED trials have consistently shown this compound's efficacy across different disease severities and etiologies, as well as in patients of all ages. nih.govauajournals.org Subgroup analyses in BPH studies have indicated that this compound improves symptoms regardless of baseline LUTS severity, age, or previous use of certain medications. plos.orgplos.org Studies have also specifically examined the efficacy of this compound in men with ED and significant comorbid conditions, including diabetes. pulsus.comnih.govlilly.com Ethnicity has also been a factor in subgroup analyses, particularly in multi-regional trials. nih.govoup.com
Efficacy Research in Approved Therapeutic Indications
Clinical research has demonstrated the efficacy of this compound in its approved indications, supported by findings from various trial designs and analyses.
Efficacy Data for this compound in ED (Selected Outcomes)
| Outcome Measure | This compound 20 mg (vs Placebo) | This compound 5 mg Once Daily (vs Placebo) | This compound 10 mg Once Daily (vs Placebo) | Source |
| Mean improvement in IIEF-EF score | 7.9 (p < 0.001) | 9.7 (p < 0.001) | 9.4 (p < 0.001) | researchgate.netnih.govauajournals.org |
| Successful completion of intercourse attempts | 75% (p < 0.001) | 45.5% (p < 0.001) | 50.1% (p < 0.001) | researchgate.netnih.govauajournals.org |
| Patients reporting improved erections | 81% (p < 0.001) | 84.5% (p < 0.001) | 84.6% (p < 0.001) | researchgate.netnih.govauajournals.org |
For Benign Prostatic Hyperplasia (BPH) , clinical trials have demonstrated that this compound significantly improves lower urinary tract symptoms (LUTS). nih.govplos.orgfrontiersin.orgkarger.compatsnap.comijars.net this compound once daily has been shown to significantly improve International Prostate Symptom Score (IPSS) results from baseline compared to placebo. nih.govfrontiersin.orgkarger.com Improvements in IPSS have been observed as early as 1 week and become statistically significant by 4 weeks. nih.gov Significant differences have also been found in IPSS voiding and storage subscores, IPSS quality of life index, and the BPH Impact Index (BII). frontiersin.orgkarger.com A meta-analysis reported a mean difference in total IPSS of -1.97 (95% CI: -2.24 to -1.70; P < 0.00001) for 5 mg once daily this compound versus placebo over 12 weeks. frontiersin.org The BII was significantly lower in patients administered this compound therapy than in those who received placebo, with a pooled mean difference of -0.58 (95% CI: -0.76 to -0.40, P < 0.00001). frontiersin.org While pooling data from various doses did not consistently show a significant improvement in maximal urinary flow rate (Qmax), the 5 mg dose of this compound significantly improved Qmax in some analyses. karger.com
Efficacy Data for this compound in BPH (Selected Outcomes over 12 weeks)
| Outcome Measure | This compound 5 mg Once Daily (vs Placebo) | Source |
| Mean difference in total IPSS | -1.97 (95% CI: -2.24 to -1.70; P < 0.00001) | frontiersin.org |
| Mean difference in IPSS voiding subscore | -1.30 (95% CI: -1.48 to -1.11; P < 0.00001) | frontiersin.org |
| Mean difference in IPSS storage subscore | -0.70 (95% CI: -0.82 to -0.58; P < 0.00001) | frontiersin.org |
| Mean difference in BPH Impact Index | -0.58 (95% CI: -0.76 to -0.40; P < 0.00001) | frontiersin.org |
| Mean difference in Qmax | +0.63 mL/s (p = 0.04) | karger.com |
For Pulmonary Arterial Hypertension (PAH) , this compound has demonstrated efficacy in improving exercise capacity and delaying clinical worsening. unither.compatsnap.comnih.govjacc.org In placebo-controlled clinical trials, patients taking this compound showed significantly improved exercise capacity as measured by the 6-minute walk distance (6MWD). unither.comnih.gov The 40 mg dose of this compound significantly improved the mean placebo-corrected 6MWD by 33 m (P < 0.001) at week 16 in one study. unither.comnih.gov Time to clinical worsening was significantly increased, and the incidence of clinical worsening was significantly decreased in the this compound 40 mg group compared to placebo. unither.comnih.gov Significant improvements in quality of life and cardiopulmonary hemodynamics, including decreases in mean pulmonary arterial pressure (mPAP) and pulmonary vascular resistance (PVR), have also been observed with this compound treatment in PAH patients. nih.gov Long-term extension studies have indicated that the improvements in 6MWD observed in initial trials can be sustained with continued this compound treatment. nih.govjacc.org
Efficacy Data for this compound in PAH (Selected Outcomes at Week 16)
| Outcome Measure | This compound 40 mg (vs Placebo) | Source |
| Mean placebo-corrected change in 6MWD | 33 m (P < 0.001) | unither.comnih.gov |
| Incidence of clinical worsening | Decreased (P = 0.038) | unither.comnih.gov |
| Time to clinical worsening | Significantly increased | unither.comnih.gov |
| Significant improvements in QoL | Yes | nih.gov |
| Significant decreases in mPAP and PVR | Yes | nih.gov |
Clinical research employing these diverse methodologies and analyses has provided substantial evidence supporting the efficacy of this compound across its approved therapeutic indications.
Erectile Dysfunction (ED)
Clinical research on this compound for ED has focused on various aspects of sexual function and satisfaction across diverse patient populations and treatment regimens. Studies have consistently utilized validated instruments like the International Index of Erectile Function (IIEF) and the Sexual Encounter Profile (SEP) to assess treatment outcomes. dovepress.comtandfonline.com
Improvement in Erectile Function Measures (e.g., IIEF-EF domain)
Numerous studies have demonstrated that this compound significantly improves scores on the IIEF-Erectile Function (IIEF-EF) domain, a key measure of erectile function severity. dovepress.comtandfonline.comnih.govresearchgate.netresearchgate.netcaldic.comnih.govtandfonline.comoup.com The IIEF-EF domain consists of six items and scores typically range from 5 to 30, with higher scores indicating better erectile function. dovepress.com A score of 26-30 generally indicates normal erectile function. dovepress.com
Integrated analyses of phase III trials have shown that this compound, across different doses (5 mg to 20 mg), significantly improved erectile function compared to placebo. nih.gov For instance, in one multicenter trial involving patients with severe ED, this compound 20 mg on-demand improved mean IIEF-EF scores by 11.1 points compared to 0.4 for placebo (p<0.001). tandfonline.comnih.gov Another study in South-East Asian men with mild to severe ED reported mean improvements in IIEF-EF scores of 8.1 and 8.7 for this compound 10 mg and 20 mg respectively, versus 2.4 for placebo (p<0.001). researchgate.net
Research in elderly men (over 65 years) also showed significant improvement in IIEF-EF scores with this compound 20 mg on-demand, with a mean change of 8.8 points from a baseline of 12.8 to an endpoint of 21.6 (P < 0.001). researchgate.net A significant proportion of patients with baseline IIEF-EF scores below 26 achieved normal erectile function scores (≥26) at the end of studies. tandfonline.comauajournals.org
| Study Population (Example) | This compound Dose/Regimen | Baseline Mean IIEF-EF | Endpoint Mean IIEF-EF | Change from Baseline IIEF-EF | Placebo Change from Baseline IIEF-EF | P-value |
| Severe ED Patients tandfonline.comnih.gov | 20 mg On-demand | Not specified | Not specified | 11.1 | 0.4 | <0.001 |
| South-East Asian Men researchgate.net | 10 mg On-demand | Not specified | Not specified | 8.1 | 2.4 | <0.001 |
| South-East Asian Men researchgate.net | 20 mg On-demand | Not specified | Not specified | 8.7 | 2.4 | <0.001 |
| Elderly Men (>65) researchgate.net | 20 mg On-demand | 12.8 | 21.6 | 8.8 | Not specified | <0.001 |
| Post-Prostatectomy auajournals.org | 20 mg On-demand | Not specified | Not specified | 5.3 | 1.1 | <0.001 |
Sexual Satisfaction and Intercourse Success Rates Research
Beyond objective measures of erectile function, studies have investigated the impact of this compound on sexual satisfaction and the ability to successfully complete sexual intercourse. The Sexual Encounter Profile (SEP) is commonly used for this purpose, particularly questions SEP2 (successful penetration) and SEP3 (successful intercourse). dovepress.comtandfonline.com The Erectile Dysfunction Inventory of Treatment Satisfaction (EDITS) questionnaire is also used to assess patient satisfaction. auajournals.org
Clinical trials have consistently shown significant improvements in successful intercourse attempts with this compound compared to placebo. tandfonline.comnih.govresearchgate.netresearchgate.net For instance, in a study of men with ED following bilateral nerve-sparing radical retropubic prostatectomy, the mean percentage of successful intercourse attempts was 41% for patients receiving this compound compared to a lower percentage for placebo. auajournals.org For a subgroup with evidence of postoperative tumescence, this rate increased to 52%. auajournals.org In the same study, patients receiving this compound reported greater treatment satisfaction on the EDITS. auajournals.org
In a multicentric trial, this compound 20 mg on-demand resulted in 74% successful intercourse attempts compared to 30% with placebo. tandfonline.comnih.gov Studies in South-East Asian men reported mean per-patient success rates for intercourse attempts (SEP3) of 62% and 70% for this compound 10 mg and 20 mg respectively, compared with 32% for the placebo group (P < 0.001). researchgate.net In elderly men, the mean per-patient percentage of "yes" responses to SEP questions concerning successful penetration (SEP2) and successful intercourse (SEP3) improved significantly from baseline (P < 0.001). researchgate.net At least 56% of attempts at sexual intercourse were successfully completed up to 36 hours after this compound administration in this population. researchgate.net
| Study Population (Example) | This compound Dose/Regimen | Baseline SEP3 Success Rate | Endpoint SEP3 Success Rate | Placebo SEP3 Success Rate | P-value |
| Severe ED Patients tandfonline.comnih.gov | 20 mg On-demand | Not specified | 74% | 30% | <0.001 |
| South-East Asian Men researchgate.net | 10 mg On-demand | Not specified | 62% | 32% | <0.001 |
| South-East Asian Men researchgate.net | 20 mg On-demand | Not specified | 70% | 32% | <0.001 |
| Elderly Men (>65) researchgate.net | 20 mg On-demand | 20% | 59.6% | Not specified | <0.001 |
| Post-Prostatectomy auajournals.org | 20 mg On-demand | 17.5% | 40.5% | Not specified | <0.001 |
Long-Term Efficacy Studies
Research has also explored the long-term efficacy of this compound in treating ED. Studies extending over several months to two years have evaluated the sustained improvements in erectile function and sexual satisfaction. researchgate.nettandfonline.comnih.govamegroups.org
A 24-month open-label extension trial involving men with ED who had participated in previous studies assessed the long-term safety and tolerability of this compound taken as needed. nih.gov While primarily focused on safety, the study design allowed for continued assessment of efficacy in a real-world setting. nih.gov
A retrospective study found that daily 5-mg this compound for 3 months significantly improved measured parameters, including IIEF-5 scores. tandfonline.com Importantly, a significant improvement in IIEF-5 scores and intravaginal ejaculatory latency time (IELT) was observed even at 2 years after the cessation of this compound treatment, although the values decreased slightly compared to the 3-month endpoint. tandfonline.com
A meta-analysis comparing this compound daily versus on-demand dosing for at least 24 weeks found that this compound daily showed a greater improvement in IIEF-EF scores, SEP2, and SEP3 compared to on-demand dosing. oup.comoup.com Another analysis of pooled data from six randomized controlled trials indicated that long-term this compound 5 mg once daily resulted in greater increases in the IIEF domain compared to the control group. amegroups.org
Efficacy in Specific ED Etiologies (e.g., diabetes, post-prostatectomy)
This compound has been investigated for its efficacy in treating ED in men with specific underlying conditions, such as diabetes mellitus and those who have undergone radical prostatectomy. dovepress.comtandfonline.comauajournals.orgguidetopharmacology.orgnih.govdiabetesjournals.orgmedscape.comnih.gov
In men with diabetes and ED, this compound significantly enhanced erectile function and was well tolerated. diabetesjournals.org Treatment with this compound improved all primary efficacy variables regardless of baseline HbA1c level. diabetesjournals.org Improvements in erectile function were observed irrespective of the type of diabetes, presence of microvascular complications, or type of diabetes treatment. diabetesjournals.org However, improvements in erectile function in this population were not as pronounced as in ED patients without diabetes in other studies. diabetesjournals.org
For men who develop ED following radical prostatectomy, particularly nerve-sparing procedures, PDE5 inhibitors are considered a first-line therapy. auajournals.orgmedscape.com Studies have evaluated the efficacy of this compound in this population. auajournals.orgmedscape.comnih.gov A randomized, double-blind, placebo-controlled trial in men with ED following bilateral nerve-sparing radical retropubic prostatectomy demonstrated that this compound 20 mg significantly improved erectile function compared to placebo, as measured by IIEF-EF scores and SEP questions. auajournals.org A statistically significant improvement in IIEF-5 scores was observed with this compound 5 mg once daily up to 2 years after robot-assisted laparoscopic radical prostatectomy. nih.gov However, the response in patients with venogenic ED was less pronounced compared to those with arteriogenic ED in this post-prostatectomy group. nih.gov
Comparative Efficacy Studies (e.g., vs. placebo, different regimens)
Clinical research has compared the efficacy of this compound against placebo and also evaluated different this compound dosing regimens. Placebo-controlled trials form the basis of establishing this compound's efficacy in improving erectile function measures and intercourse success rates, as discussed in previous sections. dovepress.comtandfonline.comnih.govresearchgate.netresearchgate.net
Comparative studies have also assessed the efficacy of different this compound regimens, such as on-demand versus once-daily dosing. dovepress.comtandfonline.comnih.govcaldic.comnih.govoup.comamegroups.orgoup.comnih.govspandidos-publications.comnih.gov Some studies suggest that once-daily dosing may offer advantages in terms of spontaneity and potentially superior efficacy for certain outcomes compared to on-demand dosing. tandfonline.comcaldic.comoup.comamegroups.orgoup.com For example, one study reported that daily 10 mg this compound had superior efficacy to on-demand 20 mg this compound in terms of IIEF-EF scores and successful intercourse attempts. caldic.com Another meta-analysis concluded that this compound daily may offer a better effect for ED than on-demand for long-term treatment based on improvements in IIEF-EF, SEP2, and SEP3. oup.comoup.com
However, other research, including integrated analyses of pooled data, suggests that both on-demand and once-daily regimens are efficacious, and no specific clinical population overwhelmingly benefits from one regimen over the other. nih.gov A study comparing this compound once daily with as-needed PDE5 inhibitor therapy in men with previous partial responses found that this compound once daily provided comparable efficacy to the as-needed regimens across various IIEF and SEP measures. nih.gov
Benign Prostatic Hyperplasia (BPH)
This compound has also been investigated for the treatment of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH), in men with and without co-existing ED. nice.org.uknih.govwikipedia.orgdovepress.comnih.govplos.org
Clinical studies have shown that this compound significantly improves the total International Prostate Symptom Score (IPSS), a key measure for assessing the severity of BPH symptoms. nih.govdovepress.comnih.govplos.org Improvements have been observed in both the voiding and storage subscores of the IPSS. nih.govplos.org this compound also significantly improves the IPSS Quality of Life (QoL) index and the BPH Impact Index (BII). nih.govnih.govplos.org
Pooled data analyses from multiple placebo-controlled studies have demonstrated that this compound 5 mg once daily significantly improved total IPSS compared to placebo. nih.govplos.org For example, one analysis reported mean changes in total IPSS of -6.0 for this compound versus -3.6 for placebo (p < 0.001). nih.gov This improvement in IPSS has been shown to be apparent as early as 1 week and significant after 4 weeks of treatment. nih.gov
While this compound consistently improves LUTS/BPH symptoms, its effect on maximum urinary flow rate (Qmax) has been reported as small but significant in some studies, while others found no significant differences from baseline. nih.govnih.govplos.org
The efficacy of this compound for BPH-associated LUTS appears to be independent of the patient's erectile function status. nih.govplos.org this compound has been shown to reduce BPH-associated LUTS compared with placebo even in men without ED. nih.gov
| Study Type (Example) | This compound Dose/Regimen | Change from Baseline Total IPSS | Placebo Change from Baseline Total IPSS | P-value |
| Pooled Analysis (4 studies) nih.govplos.org | 5 mg Once Daily | -6.0 | -3.6 | <0.001 |
| Randomized Controlled Trial nih.gov | 5 mg Once Daily | -5.6 | -3.6 | 0.004 |
| Randomized Controlled Trial nih.gov | Not specified | -2.1 | Not specified | 0.001 |
Impact on International Prostate Symptom Score (IPSS) and Quality of Life
A key measure in assessing the severity of LUTS and their impact on patients is the International Prostate Symptom Score (IPSS). Clinical trials have consistently shown that this compound treatment leads to significant improvements in total IPSS scores. frontiersin.orgnih.gov This improvement is often clinically meaningful and is observed relatively quickly after initiating treatment. nih.govbioscmed.com
Furthermore, this compound has a positive impact on the quality of life of men with BPH-associated LUTS. The IPSS Quality of Life (QoL) index shows significant improvement with this compound compared to placebo. scielo.brfrontiersin.orgnih.gov The BPH Impact Index (BII) also demonstrates significant improvement, indicating a reduction in the bother caused by LUTS. frontiersin.orgnih.gov These improvements in IPSS and QoL are observed regardless of the patient's erectile function status. scielo.brnih.gov
Here is a summary of IPSS and Quality of Life findings from selected studies:
| Study | Treatment Group | Baseline Total IPSS (Mean ± SD) | Change in Total IPSS from Baseline (Mean) | Baseline QoL (Mean ± SD) | Change in QoL from Baseline (Mean) |
| Porst et al. (2013b) nih.gov | This compound 5 mg | Not specified | -6.0 | Not specified | Improved significantly |
| Placebo | Not specified | -3.6 | Not specified | Not specified | |
| SciELO (2009) scielo.br | This compound 10 mg | 13.06 ± 4.37 | -5.4 | 2.93 ± 0.86 | -1.13 |
| Placebo | 13.66 ± 4.25 | -2.29 | 2.66 ± 0.78 | -0.47 | |
| Frontiers (2021) frontiersin.org | This compound 5 mg | Not specified | -1.97 (MD) | Not specified | Significantly lower (better) |
| Placebo | Not specified | Refer to MD | Not specified | Refer to MD | |
| Bioscientia Medicina bioscmed.com | This compound 5 mg | Not specified | Reduced total, obstructive, irritative | Not specified | Reduced |
| Placebo | Not specified | Less reduction | Not specified | Less reduction |
Note: MD = Mean Difference. Specific baseline and change values may vary between studies.
Mechanisms of Action in BPH Pathophysiology
The exact mechanism by which this compound improves LUTS in BPH is not fully understood, but it is believed to involve several pathways. bmj.com As a PDE5 inhibitor, this compound increases the levels of cyclic guanosine (B1672433) monophosphate (cGMP) by preventing its breakdown. nih.govpatsnap.com This leads to the relaxation of smooth muscle in the prostate, bladder, and pelvic vasculature, potentially increasing blood perfusion to the lower urinary tract. bmj.comkarger.com
Other proposed mechanisms include the modulation of afferent neural signaling from the lower urinary tract and potential anti-inflammatory effects. bmj.comkarger.com While smooth muscle relaxation in the prostate and bladder is considered a primary mechanism, some research suggests that effects on smooth muscle cell proliferation may also play a role in reducing prostate size and relieving anatomical obstruction, although this is not consistently reported. bmj.comdrugbank.com
Pulmonary Arterial Hypertension (PAH)
This compound is also used in the treatment of pulmonary arterial hypertension (PAH), a condition characterized by high blood pressure in the arteries of the lungs. phassociation.orgtandfonline.com
Improvement in Exercise Ability and Hemodynamic Parameters
Clinical trials have demonstrated that this compound improves exercise capacity in patients with PAH. phassociation.orgtandfonline.com A key measure of exercise ability is the 6-minute walk distance (6MWD). Studies have shown statistically significant increases in 6MWD in patients treated with this compound compared to placebo. tandfonline.comahajournals.org This improvement is often dose-dependent. ahajournals.org
In addition to exercise capacity, this compound has shown positive effects on hemodynamic parameters in PAH patients. These include reductions in mean pulmonary artery pressure (mPAP) and pulmonary vascular resistance (PVR). acc.orgmdpi.com Improvements in these parameters indicate a reduction in the workload on the right side of the heart.
Here is a summary of exercise ability and hemodynamic findings from selected studies:
| Study | Treatment Group | Baseline 6MWD (m) | Change in 6MWD from Baseline (m) | Baseline mPAP (mmHg) | Change in mPAP from Baseline (mmHg) | Baseline PVR (dyne-sec-cm⁵) | Change in PVR from Baseline (dyne-sec-cm⁵) |
| PHIRST Trial ahajournals.orgacc.org | This compound 40 mg | 338 - 352 | +33 (placebo-corrected) ahajournals.org | 49 - 58 | -4.3 acc.org | 827 - 972 | -209 acc.org |
| Placebo | 338 - 352 | -14 (mean change) ahajournals.org | 49 - 58 | Not specified | 827 - 972 | Not specified | |
| EMA (Adcirca) europa.eu | This compound 40 mg | 343 (average) | +26 (vs. placebo) | Not specified | Not specified | Not specified | Not specified |
| Korean J. Int. Med. kjim.org | This compound | Improved | Improved | Decreased | Decreased | Not specified | Not specified |
Note: Specific values may vary between studies and subgroups.
Mechanisms of Action in Pulmonary Vasculature
This compound's therapeutic effect in PAH is primarily attributed to its role as a PDE5 inhibitor in the pulmonary vasculature. nih.govpatsnap.com PDE5 is present in the smooth muscle cells of the pulmonary arteries. nih.gov By inhibiting PDE5, this compound increases the concentration of cGMP in these cells. nih.govphassociation.org
Increased levels of cGMP lead to the relaxation and widening of the blood vessels in the lungs. phassociation.org This vasodilation reduces pulmonary arterial pressure and pulmonary vascular resistance, making it easier for the heart to pump blood through the lungs. nih.govphassociation.org This mechanism contributes to the observed improvements in exercise ability and hemodynamic parameters in patients with PAH. patsnap.com
Adverse Event Profiles and Safety Research
Spectrum of Treatment-Emergent Adverse Events
Tadalafil is generally well-tolerated, with most treatment-emergent adverse events (TEAEs) being mild to moderate in severity. drugs.com The most frequently reported TEAEs in clinical trials are headache, dyspepsia, back pain, myalgia, nasopharyngitis, flushing, and pain in the extremities. drugs.comnih.gov These events are often dose-dependent and tend to be transient. drugs.com
Other common side effects that occur in more than 1 in 100 people include nausea, facial flushing, indigestion, and a stuffy nose. www.nhs.uk Less common adverse events can include dizziness, acid reflux, blurred vision, eye pain, increased heart rate, and changes in blood pressure. zavamed.comnuman.com
The incidence of these events has been consistent across numerous studies. For instance, in a long-term study lasting 18 to 24 months, the most common TEAEs were headache (15.8%), dyspepsia (11.8%), nasopharyngitis (11.4%), and back pain (8.2%). nih.govresearchgate.net
Interactive Table: Common Treatment-Emergent Adverse Events with this compound
| Adverse Event | Approximate Incidence | Severity |
|---|---|---|
| Headache | ~1 in 10 to 15.8% | Mild to Moderate |
| Dyspepsia/Indigestion | ~11.8% | Mild to Moderate |
| Back Pain | ~3% to 8.2% | Mild to Moderate |
| Myalgia (Muscle Aches) | ~1% to 4% | Mild to Moderate |
| Nasopharyngitis/Nasal Congestion | ~3% to 11.4% | Mild to Moderate |
| Flushing | ~1% to 3% | Mild to Moderate |
Mechanisms Underlying Common Adverse Events (e.g., headache, dyspepsia, myalgia)
The common adverse effects of this compound are directly related to its mechanism of action as a phosphodiesterase type 5 (PDE5) inhibitor. zavamed.com By inhibiting PDE5, this compound leads to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP), causing smooth muscle relaxation and vasodilation. nih.govpatsnap.com While this action is targeted at the corpus cavernosum for the treatment of erectile dysfunction, PDE5 is also present in other tissues, leading to off-target effects. patsnap.com
Headache: The vasodilation of blood vessels in the brain is believed to be the primary cause of headaches associated with this compound use. zavamed.com This expansion of cranial blood vessels can lead to a throbbing headache, which is the most common side effect reported. zavamed.com
Dyspepsia: Dyspepsia, or indigestion, is thought to result from the relaxation of the smooth muscle in the lower esophageal sphincter (LES). nih.govresearchgate.net This relaxation can lead to a reflux of stomach contents into the esophagus, causing symptoms of heartburn and indigestion. tryeden.com
Myalgia and Back Pain: The exact mechanism for myalgia (muscle pain) and back pain is not as clearly understood. nih.gov It is hypothesized to be related to the effects of this compound on smooth muscle tissue in the back and other areas. nih.govdreminozbek.com
Rare but Serious Adverse Event Investigations
Although infrequent, several serious adverse events have been associated with this compound use and have been the subject of investigation.
Non-Arteritic Anterior Ischemic Optic Neuropathy (NAION): A rare but serious ocular condition, NAION can cause sudden, irreversible vision loss. nih.govmedlineplus.govnih.gov The proposed mechanism involves a reduction in blood flow to the anterior optic nerve. xagena.it While a direct causal link has not been definitively established, individuals with pre-existing vascular risk factors, such as a history of heart attack, hypertension, or a small cup-to-disc ratio, may be at a heightened risk. nih.govxagena.itaao.org The FDA has updated labeling for PDE5 inhibitors to include a warning about the potential risk of NAION. aao.orgfda.gov
Priapism: Priapism is a prolonged, often painful erection lasting more than four hours. nih.govmedlineplus.gov This is considered a medical emergency as it can lead to permanent damage to the penile tissue. nih.govdcurology.net While rare, it is a known risk associated with PDE5 inhibitors. nih.govdroracle.ai this compound should be used with caution in patients with conditions that may predispose them to priapism, such as sickle cell anemia, multiple myeloma, or leukemia. nih.govfda.gov Interestingly, in some cases, low-dose daily this compound has been used to manage stuttering priapism. dcurology.netnih.gov
Sudden Hearing Loss: A sudden decrease or loss of hearing has been reported in rare cases with PDE5 inhibitor use, including this compound. nih.govmedlineplus.govgoodrx.com The hearing loss can be accompanied by dizziness and tinnitus and may not be reversible. nih.govmedlineplus.gov The exact mechanism is unknown, and a causal relationship has not been firmly established. medlineplus.gov
Long-Term Safety and Tolerability Assessments
Multiple long-term studies have demonstrated that this compound is safe and well-tolerated for extended use. nih.govresearchgate.net Studies with treatment durations of up to 24 months have not revealed any new safety concerns. nih.govresearchgate.net The profile of adverse events observed in long-term studies is consistent with that seen in shorter-term trials. researchgate.netnih.gov
Cardiovascular safety has been a key area of assessment due to the prevalence of cardiovascular disease in patients with erectile dysfunction. researchgate.netnih.gov Integrated analyses of clinical trial data have shown that this compound is not associated with an increased risk of serious cardiovascular events, such as myocardial infarction or cardiovascular death, compared to placebo. researchgate.netoup.comnih.gov The incidence of cardiovascular adverse events in patients taking this compound is low and comparable to that in the general population. researchgate.netoup.com
Long-term daily administration of this compound has also been found to be well-tolerated, with no unexpected safety issues arising during studies lasting up to two years. oup.comamegroups.org These studies confirm that long-term use does not increase the risk of adverse events. researchgate.net
Discontinuation Rates Due to Adverse Events in Clinical Trials
Discontinuation rates due to adverse events in clinical trials of this compound are generally low, further supporting its tolerability. In a long-term study spanning 18 to 24 months, the discontinuation rate due to adverse events was 6.3%. nih.govresearchgate.net Importantly, the rate of discontinuation for any single specific adverse event was less than 1%. nih.govresearchgate.net
In trials specifically evaluating this compound for benign prostatic hyperplasia (BPH) over 12 weeks, the discontinuation rate due to adverse events was 3.6% for this compound-treated patients compared to 1.6% for those receiving a placebo. fda.gov Adverse reactions leading to discontinuation in at least two patients in these trials included headache, upper abdominal pain, and myalgia. fda.gov Meta-analyses have also indicated no significant difference in discontinuation rates due to adverse events between daily and on-demand this compound regimens. nih.gov
Interactive Table: Discontinuation Rates in this compound Clinical Trials
| Study Duration/Population | Discontinuation Rate (this compound) | Discontinuation Rate (Placebo) | Most Common AEs Leading to Discontinuation |
|---|---|---|---|
| 18-24 Months (Erectile Dysfunction) | 6.3% | Not Applicable | Individual event rates <1% |
| 12 Weeks (BPH) | 3.6% | 1.6% | Headache, Upper Abdominal Pain, Myalgia |
Drug Drug Interaction Research
Interactions via Cytochrome P450 3A4 Modulation (Inhibitors and Inducers)
Tadalafil is predominantly metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) isoenzyme. tandfonline.comresearchgate.net Consequently, co-administration with drugs that inhibit or induce this enzyme can significantly alter the plasma concentrations of this compound.
CYP3A4 Inhibitors: Potent inhibitors of CYP3A4 can lead to a substantial increase in this compound exposure. For instance, ketoconazole, a strong CYP3A4 inhibitor, has been shown to increase the area under the concentration-time curve (AUC) of this compound. researchgate.net Similarly, protease inhibitors used in HIV therapy, such as ritonavir (B1064), are potent CYP3A4 inhibitors and have been reported to increase the AUC of this compound by 124%. tandfonline.com This increased exposure can enhance the risk of adverse effects. tandfonline.comtandfonline.com Other medications that inhibit CYP3A4 and can increase this compound levels include certain antibiotics like erythromycin (B1671065) and clarithromycin, as well as itraconazole. goodrx.comgpnotebook.commedexpress.co.uk Grapefruit juice is also a known CYP3A4 inhibitor and may increase the blood levels and effects of this compound. hims.comdrugs.com
CYP3A4 Inducers: Conversely, co-administration with potent CYP3A4 inducers can decrease the systemic exposure of this compound, potentially reducing its efficacy. nih.gov Rifampin, a strong inducer of CYP3A4, has been reported to significantly decrease this compound's peak plasma concentration and AUC. drugs.comdrugs.com Therefore, caution is advised when this compound is prescribed with CYP3A4 inducers. drugs.com
In vitro and in vivo studies have also examined this compound's potential to affect the metabolism of other drugs. These studies have shown that at therapeutic concentrations, this compound does not cause clinically significant changes in the clearance of drugs metabolized by CYP3A4, such as midazolam and lovastatin. researchgate.netnih.gov
Table 1: Effect of CYP3A4 Modulators on this compound Pharmacokinetics
| CYP3A4 Modulator | Class | Effect on this compound Exposure (AUC) | Clinical Implication |
|---|---|---|---|
| Ketoconazole | Strong Inhibitor | Significant Increase researchgate.net | Increased risk of adverse effects |
| Ritonavir | Strong Inhibitor | 124% Increase tandfonline.com | Increased risk of adverse effects, including priapism tandfonline.comtandfonline.com |
| Erythromycin | Moderate Inhibitor | Increased Levels goodrx.comgpnotebook.com | Increased risk of side effects |
| Rifampin | Strong Inducer | Significant Decrease drugs.com | Potential for reduced efficacy |
| Grapefruit Juice | Inhibitor | Potential Increase hims.comdrugs.com | Increased blood levels and effects |
Pharmacodynamic Interactions with Nitrates and Alpha-Blockers
This compound exhibits significant pharmacodynamic interactions with other vasodilators, most notably organic nitrates and alpha-adrenergic blockers. These interactions can lead to clinically significant hypotension. gpnotebook.comnih.gov
The concurrent use of this compound and organic nitrates, such as nitroglycerin, is contraindicated. empathia.aiempathia.ai This combination can cause a life-threatening drop in blood pressure. empathia.aiebmconsult.com The hemodynamic interaction between this compound and sublingual nitroglycerin has been observed to last for up to 24 hours after this compound administration, but not at 48 hours or beyond. nih.govresearchgate.net
Alpha-blockers, which are used to treat hypertension and benign prostatic hyperplasia (BPH), are also vasodilators. hres.capharmacologymentor.com When used in combination with this compound, there is a potential for additive blood pressure-lowering effects. gpnotebook.comnih.govhres.ca This can result in symptomatic hypotension in some individuals. drugs.com Studies have shown that this compound can augment the hypotensive effects of non-selective alpha-blockers like doxazosin. nih.govresearchgate.net However, the interaction appears to be less significant with uroselective alpha-blockers such as tamsulosin (B1681236). nih.govresearchgate.netahajournals.org Therefore, it is recommended that patients be on a stable dose of an alpha-blocker before initiating this compound, and the PDE5 inhibitor should be started at the lowest dose. gpnotebook.comdrugs.com
The potentiated hypotensive effects of this compound when combined with nitrates and alpha-blockers stem from their complementary mechanisms of action on vascular smooth muscle relaxation.
Nitrates work by releasing nitric oxide (NO), which in turn stimulates guanylate cyclase to produce cyclic guanosine (B1672433) monophosphate (cGMP). empathia.aiempathia.ai cGMP is a second messenger that leads to the relaxation of vascular smooth muscle and vasodilation. ebmconsult.com this compound, as a PDE5 inhibitor, works by preventing the breakdown of cGMP. nih.govempathia.ai When these two classes of drugs are taken together, there is a synergistic effect: nitrates increase the production of cGMP, while this compound inhibits its degradation. empathia.aiempathia.aiebmconsult.com This leads to a significant accumulation of cGMP, resulting in profound vasodilation and a potentially dangerous drop in blood pressure. empathia.aiahajournals.org
Alpha-blockers also cause vasodilation by blocking alpha-1 adrenergic receptors on vascular smooth muscle, preventing norepinephrine (B1679862) from causing vasoconstriction. pharmacologymentor.com The co-administration of this compound, which promotes cGMP-mediated vasodilation, can lead to an additive effect on blood pressure reduction. drugs.com
Interactions with Alcohol and Other Exogenous Substances
Alcohol: Similar to this compound, alcohol has mild vasodilatory properties. drugs.comcentraltexasurology.com The combination of this compound and alcohol can increase the potential for orthostatic hypotension, which may manifest as dizziness, lightheadedness, or fainting, particularly when rising from a sitting or lying position. drugs.comnih.govtheindependentpharmacy.co.uk While moderate alcohol consumption may not have a significant impact on this compound's effectiveness for some individuals, excessive alcohol intake can amplify the blood pressure-lowering effects and increase the risk of adverse events. centraltexasurology.comtheindependentpharmacy.co.ukhims.com Both substances can also cause headaches, and combining them may make this side effect more pronounced. siliconvalleyrecovery.com
Other Exogenous Substances: Recreational drugs containing nitrates, such as amyl nitrite (B80452) (often referred to as "poppers"), can have the same dangerous interaction with this compound as prescription nitrates, leading to severe hypotension. hims.com
Unstudied or Emerging Drug Interactions
While the major interactions of this compound are well-documented, there is an emerging concern regarding the recreational use of this compound, particularly in combination with other substances to enhance its effects. One such instance involves the co-administration with potent CYP3A4 inhibitors, like ritonavir, not for medical necessity but to intentionally increase the systemic exposure and perceived effect of this compound. This practice can lead to a higher risk of severe adverse events, such as priapism. tandfonline.comtandfonline.com The full scope and clinical implications of such off-label and recreational use patterns are not yet fully studied and represent an area of emerging concern.
Preclinical and Translational Research of Tadalafil Beyond Approved Indications
Neuroprotection and Cognitive Function Studies
Research into the neuroprotective and cognitive-enhancing effects of PDE5 inhibitors, including tadalafil, is an active area of investigation. Animal studies have indicated that these medications may support neuroplasticity and synaptic transmission, potentially leading to improvements in memory and cognitive function. houmanmd.com Early research also suggests a potential neuroprotective role for PDE5 inhibitors in certain neurodegenerative conditions. houmanmd.com The mechanisms underlying these potential neurological benefits are thought to involve the regulation of cyclic guanosine (B1672433) monophosphate (cGMP) signaling by PDE5, which is crucial for neural function. By inhibiting PDE5, this compound may increase cGMP levels, potentially enhancing synaptic plasticity and neuronal resilience. houmanmd.com
Studies have shown that this compound can reduce neuroinflammation and amyloid-beta deposition, which are implicated in cognitive impairments. ekb.eg In experimental models of hepatic encephalopathy in mice, this compound administration restored spatial learning and memory deficits by attenuating hippocampal neuroinflammation and regulating glutamate (B1630785) receptor expression. ekb.egresearchgate.net this compound has also demonstrated the ability to modulate inflammation, neurogenesis, and cell death in response to cerebral ischemia and stroke in adult animal models. researchgate.net Prophylactic administration of this compound has shown cerebroprotective effects in models of ischemia-reperfusion brain injury, reducing neurological deficits and improving behavioral parameters in rats. rrpharmacology.ru
Impact on Neurovascular Unit and Brain Metabolism
The neurovascular unit (NVU), a complex system involving neurons, glial cells, and vascular components, plays a critical role in maintaining brain health and function. frontiersin.org Dysfunction of the NVU and impaired cerebral blood flow are implicated in various neurological disorders, including vascular cognitive impairment. frontiersin.orgpreprints.org this compound, as a PDE5 inhibitor, can influence vascular function by promoting vasodilation through the NO-cGMP pathway. preprints.orgomaivf.com
Research suggests that this compound can cross the blood-brain barrier and influence cerebral blood flow. preprints.org A clinical randomized controlled trial found that this compound administration increased cerebral blood flow in subcortical areas, particularly within white matter hyperintensities, in individuals with vascular cognitive impairment. preprints.org This effect on cerebral blood flow and the neurovascular unit may contribute to the observed neuroprotective and cognitive benefits in preclinical studies. preprints.orgnih.gov In ischemic animal models, this compound has been associated with increased brain cGMP levels, enhanced angiogenesis, and neurogenesis. nih.govresearchgate.net
Modulation of Oxytocin (B344502) Levels and Social Bonding Research
Emerging research suggests a connection between this compound and the hormone oxytocin, often referred to as the "love hormone" due to its role in social bonding and reproduction. indrayanicancerhospital.invesretta.compeakscurative.com Studies indicate that this compound may enhance the effects of oxytocin, potentially improving sexual satisfaction and emotional bonding. indrayanicancerhospital.invesretta.com This potential interaction suggests that this compound's effects may extend beyond physiological responses to influence emotional and social well-being. indrayanicancerhospital.invesretta.comivmenowfl.com
Research highlights the potential for this compound to improve social bonding through oxytocin modulation. vesretta.comhrtforless.com This could have implications for treating conditions where social connection is important, such as anxiety and depression. vesretta.com While the exact mechanisms of this interaction are still being explored, the findings suggest a synergistic effect between this compound and oxytocin in enhancing emotional connections and intimacy. indrayanicancerhospital.inivmenowfl.com
Musculoskeletal and Microvascular Function Research
This compound's vasodilatory properties and influence on the cGMP pathway have also led to investigations into its effects on musculoskeletal and microvascular function, particularly in conditions characterized by impaired blood flow and muscle damage.
Duchenne Muscular Dystrophy (DMD) Microvascular Impairment Studies
Duchenne Muscular Dystrophy (DMD) is a genetic disorder characterized by progressive muscle degeneration, partly due to impaired blood flow and muscle ischemia during exercise, linked to the absence of neuronal nitric oxide synthase (nNOSμ) at the muscle sarcolemma. mdaconference.orgf1000research.com Preclinical research in the mdx mouse model of DMD, which lacks dystrophin, has shown that PDE5 inhibitors like this compound can alleviate the dystrophic phenotype and prevent muscle ischemia, injury, and fatigue during exercise. f1000research.comconsultant360.com
Clinical studies in boys with DMD have demonstrated that a single dose of this compound can improve muscle blood flow response during exercise, mirroring that of unaffected controls. consultant360.com this compound has been shown to rescue activity-dependent microvascular impairment in DMD leg muscles in a majority of boys in the ambulatory age range. mdaconference.org For example, in a study using MRI, this compound increased the post-contractile blood oxygenation level dependent (BOLD) response in the tibialis anterior muscle of boys with DMD. mdaconference.org
Table 1: Effect of this compound on Post-Contractile BOLD Response in DMD Boys mdaconference.org
| Group | Pre-Dosing BOLD Response (%) (Mean ± SD) | Post-Dosing BOLD Response (%) (Mean ± SD) | p-value |
| DMD Boys (n=6) | 1.9 ± 1.6 | 3.2 ± 0.8 | 0.09 |
| Responsive DMD Boys (n=4) | 1.0 ± 0.4 | 3.0 ± 0.9 | <0.05 |
| Unaffected Controls | 4.4 ± 1.7 | - | - |
Despite promising preclinical and small-scale clinical findings, a phase 3 clinical trial assessing long-term this compound treatment in DMD did not meet its primary endpoint of improving the 6-minute walk distance, although improvements in arm function were observed. mdaconference.orgnih.gov This highlights the challenges in translating findings from animal models and short-term studies to long-term clinical efficacy in a complex disease like DMD. consultant360.comnih.gov
Effects on Skeletal Muscle Ischemia and Fatigue
Beyond DMD, research explores the broader effects of this compound on skeletal muscle ischemia and fatigue. Impaired blood flow and oxygen delivery to muscles can contribute to fatigue and reduced exercise performance. This compound's ability to enhance blood flow through PDE5 inhibition is thought to be beneficial in these contexts. nih.gov
Studies have investigated the impact of PDE5 inhibition on muscle function in conditions involving muscle disuse and atrophy. jci.org While the primary focus in some of these studies might not be this compound specifically, the class effect of PDE5 inhibitors on improving blood flow and potentially mitigating muscle damage and fatigue is a relevant area of research. nih.gov this compound's protective effects on muscle morphology and contractility have also been observed in models of chronic tissue ischemia, such as chronic bladder ischemia in rats, suggesting a potential role in mitigating ischemia-related tissue damage and dysfunction. jurology.comauajournals.org
Oncological Research Applications
The potential applications of this compound in oncological research are also being explored, primarily focusing on its ability to modulate the immune system and potentially influence cancer cell growth and response to therapy. Research has investigated the impact of PDE5 inhibitors on the tumor microenvironment and immune cell function.
Studies have demonstrated that this compound can augment immune responses in patients with certain cancers. aacrjournals.org In a phase II clinical trial involving patients with head and neck squamous cell carcinoma (HNSCC), this compound augmented immune response, increasing T-cell expansion and reducing peripheral myeloid-derived suppressor cell (MDSC) numbers. aacrjournals.org It also increased general immunity and augmented tumor-specific immunity in response to HNSCC tumor lysate. aacrjournals.org These findings suggest that this compound may have therapeutic potential in HNSCC by reversing tumor-specific immune suppression. aacrjournals.org
Furthermore, preclinical studies are investigating the potential of this compound to enhance the efficacy of chemotherapy agents. Research in colorectal cancer cells suggests that this compound can increase the antitumor activity of 5-FU by inhibiting PRMT5-mediated glycolysis and cell proliferation. nih.gov This indicates a potential role for this compound as an adjuvant therapy in certain cancer types, working through mechanisms beyond its known vascular effects. nih.gov
Table 2: Immunomodulatory Effects of this compound in HNSCC Patients aacrjournals.org
| Immune Parameter | This compound Group (Fold Change) (Mean) | Control Group (Fold Change) (Mean) | p-value |
| Ex vivo T-cell expansion | 2.4 | 1.1 | 0.01 |
| Peripheral MDSC numbers | 0.81 | 1.26 | 0.001 |
| General immunity (DTH response) | Increased | - | 0.002 |
| Tumor-specific immunity | Augmented | - | 0.04 |
Immunosuppression Modulation in Glioblastoma (GBM) Modelsresearchgate.net
Research, including a pilot phase Ib study, has investigated this compound's role in modulating immunosuppression in GBM. This research focuses on the impact of this compound on circulating immune cells, particularly MDSCs, in patients receiving standard chemoradiotherapy. nih.govnih.govresearchgate.netoup.com The study aimed to determine if this compound could counteract the immunosuppressive effects often observed during GBM treatment. nih.govnih.govresearchgate.netoup.com
Influence on Myeloid-Derived Suppressor Cells (MDSCs)researchgate.net
In the pilot phase Ib study involving patients with IDH-wild-type GBM, the addition of this compound to chemoradiotherapy was associated with a significant reduction in circulating MDSCs compared to a control group receiving chemoradiotherapy alone. nih.govnih.govresearchgate.netoup.com Specifically, the this compound cohort showed a significantly lower ratio of both granulocytic-MDSCs (G-MDSCs) and monocytic-MDSCs (M-MDSCs) at week 6 compared to baseline, in contrast to the control group where these ratios increased. nih.govnih.govresearchgate.netoup.comresearchgate.net
The mean ratio of G-MDSCs at week 6 compared to baseline was 0.78 in the this compound cohort versus 3.21 in the control group (P = 0.01). nih.govnih.govresearchgate.netoup.comresearchgate.net For M-MDSCs, the mean ratio was 1.02 in the this compound cohort compared to 1.96 in the control group (P = 0.006). nih.govnih.govresearchgate.netoup.comresearchgate.net These findings suggest that this compound may be associated with a substantial reduction in both G-MDSCs (approximately 76%) and M-MDSCs (approximately 48%) in the peripheral blood of GBM patients undergoing chemoradiotherapy. researchgate.net
Furthermore, the study indicated that this compound increased the ratio of CD8 T cells and enhanced their proliferation and activation. nih.govnih.govresearchgate.netoup.com Ex vivo functional assays also suggested that circulating MDSCs from patients treated with this compound were less immunosuppressive. nih.gov
Here is a summary of the MDSC ratio changes observed in the study:
| MDSC Type | This compound Cohort (Mean Ratio Week 6/Baseline) | Control Cohort (Mean Ratio Week 6/Baseline) | P-value |
| Granulocytic-MDSC | 0.78 | 3.21 | 0.01 |
| Monocytic-MDSC | 1.02 | 1.96 | 0.006 |
Antiparasitic Potential in Malaria Researchresearchgate.net
This compound has also been explored for its potential antiparasitic effects, particularly in the context of malaria caused by Plasmodium falciparum. Research in this area has focused on the drug's impact on the mechanical properties of infected erythrocytes and their circulation. nih.govnih.govresearchgate.netfrontiersin.orgmalariaworld.orgdntb.gov.uabiorxiv.org
Effects on Gametocyte-Infected Erythrocyte Circulation and Splenic Retentionresearchgate.net
Plasmodium falciparum gametocytes, the sexual stages of the parasite responsible for malaria transmission, modify the mechanical properties of the host erythrocyte to persist in the bloodstream. nih.govresearchgate.netbiorxiv.org This modification is partly regulated by the parasite's phosphodiesterase delta (PfPDEδ). nih.govdntb.gov.uabiorxiv.org
Studies, including those using an in vitro model for splenic retention and a humanized mouse model, have investigated the effect of this compound, a PDE inhibitor, on gametocyte-infected erythrocytes (GIEs). nih.govnih.govresearchgate.netfrontiersin.orgnih.govmalariaworld.orgdntb.gov.ua These studies have shown that this compound increases the stiffness of mature gametocyte-infected erythrocytes. nih.govnih.govresearchgate.netfrontiersin.orgmalariaworld.orgdntb.gov.ua
In the humanized mouse model, this compound-induced stiffening of mature GIEs was found to impair their circulation in the bloodstream and promote their retention by the spleen. nih.govfrontiersin.orgmalariaworld.orgdntb.gov.ua This suggests that by altering the mechanical properties of infected erythrocytes, this compound can trigger their clearance from circulation via splenic filtration. nih.govnih.govfrontiersin.orgmalariaworld.orgdntb.gov.ua Immature GIEs, which are naturally stiffer, are also retained in the spleen. nih.govfrontiersin.orgnih.govmalariaworld.org The in vivo results from humanized mice validated that this compound could be a potential drug lead for blocking malaria parasite transmission by targeting the mechanical properties of GIEs. nih.govnih.govfrontiersin.orgmalariaworld.orgdntb.gov.ua
Here is a summary of the observed effects of this compound on Plasmodium falciparum gametocyte-infected erythrocytes:
| Effect | Observation | Model Used |
| Increased Stiffness of Mature GIEs | Observed in vitro and in humanized mouse model. | In vitro model for splenic retention, Humanized mouse model. nih.govnih.govresearchgate.netfrontiersin.orgmalariaworld.orgdntb.gov.ua |
| Impaired Circulation of Mature GIEs | Observed in the bloodstream. | Humanized mouse model. nih.govfrontiersin.orgmalariaworld.orgdntb.gov.ua |
| Increased Splenic Retention of Mature GIEs | Observed in the spleen. | Humanized mouse model. nih.govfrontiersin.orgmalariaworld.orgdntb.gov.ua |
| Increased Isosmotic Lysis of GIEs | Observed in vitro. | In vitro model. nih.govresearchgate.netbiorxiv.org |
While this compound promoted splenic retention and faster clearance from peripheral blood in the mouse model, complete elimination of GIEs from the bloodstream was not achieved after 4 days of treatment. dntb.gov.ua
Analytical Methodologies for Tadalafil Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
LC-MS/MS is a powerful technique offering high sensitivity and selectivity for the determination of tadalafil, particularly in complex biological matrices like plasma. This method combines the separation capabilities of liquid chromatography with the detection and identification power of tandem mass spectrometry.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) Development and Validation
The development and validation of UPLC-MS/MS methods for this compound quantification in human plasma have been reported. One such method involved a simple protein precipitation with acetonitrile (B52724) for sample preparation. Chromatographic separation was performed on a C18 column (100 × 2.1 mm, 2.7 µm) using isocratic elution with a mobile phase of 2.0 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (55:45, v/v) containing 0.1% formic acid at a flow rate of 0.7 mL/min. The total run time was notably short, at 1 minute per sample. Quantitative analysis was conducted using multiple reaction monitoring (MRM) at a transition of m/z 390.4 → 268.3 for this compound, using sildenafil (B151) as an internal standard (m/z 475.3 → 283.3). nih.govsemanticscholar.orgresearchgate.net
Validation of this UPLC-MS/MS method demonstrated linearity over a concentration range of 5–1,000 ng/mL, with a lower limit of quantification (LLOQ) of 5 ng/mL. nih.govresearchgate.net Intra- and inter-day precision, expressed as relative standard deviation (%RSD), were within 8.4%, and accuracy (relative error, %RE) was lower than -3.2%. nih.govresearchgate.net The extraction recovery of this compound at different quality control concentrations (15, 400, and 800 ng/mL) ranged from approximately 90.38% to 97.32%. semanticscholar.orgresearchgate.net Matrix effects were also evaluated, showing no significant interference from co-eluting endogenous compounds. semanticscholar.orgresearchgate.net Another validated LC-MS/MS method for this compound in human plasma utilized protein precipitation and a C18 column (50×2.1 mm, 2.6 Å) with a mobile phase of 30% acetonitrile and 70% water. ubbcluj.ro This method was validated over a range of 22.2-1111.3 ng/ml with a correlation coefficient (R²) of at least 0.9995. ubbcluj.ro
Application in Pharmacokinetic and Bioequivalence Studies
Validated LC-MS/MS and UPLC-MS/MS methods are widely applied in pharmacokinetic and bioequivalence studies of this compound. The rapid and sensitive nature of these techniques makes them ideal for analyzing the drug in biological samples collected at various time points after administration. The UPLC-MS/MS method described above was successfully applied to a pharmacokinetic study of a 20 mg oral dose of this compound in healthy male subjects. nih.govsemanticscholar.orgresearchgate.net Blood samples were collected at specified intervals up to 72 hours post-administration. nih.govsemanticscholar.org Another LC-MS/MS method was applied to a pharmacokinetic study in rats. scholarsresearchlibrary.com Furthermore, validated LC-MS/MS methods have been used to evaluate the bioequivalence of generic this compound 20 mg formulations. ubbcluj.ro A bio-analytical LC-MS/MS method was also developed and validated to quantify this compound in human plasma for investigating the pharmacokinetic parameters and bioequivalence of different this compound formulations, including orally disintegrating strips. researchgate.net
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a versatile and widely used technique for the analysis of this compound in various sample types, including bulk drug, pharmaceutical formulations, and biological fluids. HPLC methods offer advantages in terms of reproducibility, accuracy, and the ability to separate this compound from impurities and excipients.
Reverse-Phase HPLC Method Development and Validation
Numerous reverse-phase HPLC (RP-HPLC) methods have been developed and validated for this compound analysis. A common approach involves using C18 columns and mobile phases consisting of mixtures of aqueous buffers or water with organic solvents like methanol (B129727) or acetonitrile.
One RP-HPLC method for this compound in bulk and tablet formulations used an Inertsil C18 column (150×4.6 mm; 5 μm) with an isocratic mobile phase of phosphate (B84403) buffer (10 mM, pH 3.2) and acetonitrile (50:50% v/v) at a flow rate of 1.0 ml/min. nih.govresearchgate.net UV detection was performed at 295 nm, with a retention time of 4.01 min for this compound. nih.gov This method was validated according to ICH guidelines for linearity (60-140 μg/ml, r² > 0.9998), accuracy, precision, and specificity. nih.gov
Another validated RP-HPLC method for this compound in bulk and tablet dosage forms employed an Agilent Eclipse XDB C18 column (150 mm×4.6 mm, 5 µm) and a mobile phase of potassium dihydrogen orthophosphate buffer and acetonitrile (50:50 V/V) with pH adjusted to 6.0. nih.gov Detection was at 285 nm, and the retention time was approximately 3.181 minutes. nih.gov The method showed linearity in the range of 10-150 µg/ml and satisfactory %RSD values for reliability. nih.gov
An RP-HPLC method for the analysis of this compound in bulk, tablets, and in-vitro dissolution samples used an Agilent Eclipse C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase of ammonium acetate (10 mM):methanol (35:65v/v) at 1.0 mL/min flow rate and UV detection at 280 nm. japsonline.com The retention time for this compound was 4.6 minutes. japsonline.com Validation according to ICH guidelines included specificity, accuracy, precision, ruggedness, LOD, LOQ, and linearity. japsonline.com LOD and LOQ were found to be 0.009 μg/mL and 0.0272 μg/mL, respectively. japsonline.com
A simple RP-HPLC method for this compound in human plasma used a Grace Genesis C18 column (150 x 4.6 mm, 5µ) with a mobile phase composed of Triethylamine buffer (pH 2.5) and Acetonitrile 95% (95:5 Acetonitrile:water). ajrconline.org UV detection was at 225nm. ajrconline.org The LLOQ was 4.997 ng/ml, and mean extraction recovery was between 97.38% and 97.45%. ajrconline.org
Stability-Indicating HPLC Assays
Stability-indicating HPLC methods are crucial for monitoring the degradation of this compound and quantifying it in the presence of its degradation products. These methods are developed and validated to ensure that the assay is specific for the active pharmaceutical ingredient and can accurately measure it even after the drug has been subjected to various stress conditions (e.g., acid, base, oxidation, heat, light).
A stability-indicating RP-HPLC method for this compound in bulk drug and pharmaceutical dosage forms utilized an Inertsil C18 column (5 μ, 150 mm x 4.6 mm i.d) with an isocratic mobile phase of acetonitrile and phosphate buffer. academicjournals.org Detection was at 260 nm, and the retention time was 2.88 min. academicjournals.org The method was linear from 70-130 µg/ml (r² = 0.999) and validated for precision, ruggedness, and robustness. academicjournals.org Forced degradation studies under acidic, basic, oxidative, and thermal stress conditions confirmed the method's specificity, showing no co-eluting peaks with this compound. academicjournals.org
Another stability-indicating HPLC method was developed for the simultaneous determination of this compound and finasteride. ymerdigital.com This method was validated according to ICH guidelines, including forced degradation studies, which indicated minimal degradation of this compound under stress conditions. ymerdigital.com The method was deemed suitable for routine quality control and analysis in tablet formulations. ymerdigital.com A stability-indicating HPLC method for the simultaneous determination of this compound and sildenafil was developed using a C18 column and detection at 284 nm for this compound. scielo.brusp.br This method was validated for specificity, linearity, precision, accuracy, robustness, and sensitivity, demonstrating its ability to quantify this compound in the presence of its degradation products. scielo.brusp.br
Spectrophotometric and Other Chromatographic Techniques for Assay and Purity
In addition to LC-MS/MS and HPLC, other analytical techniques, including spectrophotometry and other chromatographic methods like HPTLC, are employed for the assay and purity determination of this compound.
UV spectrophotometry is a simple and economical method for this compound quantification, particularly in bulk form and pharmaceutical formulations. A UV spectrophotometric method for this compound in methanol showed maximum absorbance at 284 nm and obeyed Beer's law in the concentration range of 2-20 mcg/mL. researchgate.netsemanticscholar.org This method was successfully applied to the analysis of this compound in pure form and tablets, showing no interference from common excipients. researchgate.netsemanticscholar.org Another UV-Visible spectrophotometric method in methanol and water (80:20) exhibited a λmax of 284.5nm and linearity from 5-30 µg/ml. ajrconline.org Indirect spectrophotometric methods based on oxidation reactions have also been developed for this compound determination in pharmaceutical preparations. discoveryjournals.org
High-Performance Thin-Layer Chromatography (HPTLC) has also been used for the quantitative estimation of this compound. One HPTLC method for this compound in tablet formulations used silica (B1680970) gel plates and a mobile phase of chloroform:methanol (9:1, v/v), with detection at 285 nm. researchgate.net The method was validated for linearity (100–800 ng/spot), precision, accuracy, and specificity. researchgate.net
These various analytical methodologies highlight the diverse approaches employed for the accurate and reliable quantification of this compound, supporting its quality control, development, and study in various applications.
Emerging Research and Future Directions for Tadalafil
Pharmacogenomics Research in Response and Outcome Variability
Pharmacogenomics investigates how genetic variations influence an individual's response to drugs, affecting efficacy and the likelihood of adverse reactions. pacificu.edubps.ac.uk While interindividual variability in drug response is influenced by demographic factors, health status, and drug/food interactions, genetic differences can significantly contribute to these variations. pacificu.edubps.ac.uk
Regarding tadalafil, research has explored the impact of genetic variants in genes involved in its metabolism and transport on pharmacokinetic variability. Nominally associated variants have been identified in genes such as ABCC3, CYP1A2, CES1, NUDT15, SLC22A1, and UGT2B10 with this compound pharmacokinetic variation. nih.gov However, these associations did not remain statistically significant after correction for multiple comparisons. nih.gov This suggests that while some genetic factors might play a role, their clinical impact on this compound pharmacokinetics requires further investigation with larger sample sizes, particularly to assess the effect of rare variants like CYP3A4*20 or *22. nih.gov
In the context of PAH, where this compound is used, significant variability in treatment response is observed. nih.gov Pharmacogenomic associations have been reported for other PAH medications, such as treprostinil (B120252) and bosentan, involving genes like CYP2C8, CYP2C9, CAMK2D, and PFAS. nih.gov While current evidence directly linking specific genetic polymorphisms to this compound response variability in PAH is limited in the provided search results, the broader field of pharmacogenomics in PAH suggests a potential avenue for future research to identify genetic markers predicting response to PDE5 inhibitors like this compound. nih.gov
Development of Novel Formulations and Delivery Systems (e.g., topical cream)
The development of novel formulations and delivery systems for this compound aims to improve its pharmacokinetic profile, enhance bioavailability, reduce systemic side effects, and offer alternative administration routes. One area of focus is transdermal delivery.
Topical application of this compound is being investigated as a way to avoid systemic exposure and bypass the gastrointestinal tract and first-pass metabolism, potentially increasing bioavailability and allowing for sustained release. mdpi.compharmedicopublishers.commdpi.com Research is exploring the use of vehicles like deep eutectic solvents (DESs) and nanoemulsions for topical this compound delivery. mdpi.commdpi.comresearchgate.net
Studies have shown that DES formulations of this compound can significantly increase its equilibrium solubility. mdpi.com For instance, a formulation combining this compound and lidocaine (B1675312) in a choline (B1196258) chloride-based DES (F01) demonstrated utility in wound healing in vivo, suggesting the potential for topical application in this context. mdpi.com The inclusion of propylene (B89431) glycol (PG) in another formulation (F02) aimed to reduce viscosity and potentially enhance skin penetration. mdpi.com
Nanoemulsion-based hydrogels are also being developed for topical this compound delivery. researchgate.net These systems can enhance drug penetration and permeability, provide prolonged release, and improve stability. mdpi.comresearchgate.net Research on nanoemulsion-based transdermal systems has shown improved effects in animal models, including increased skin penetration and improved therapeutic outcomes compared to oral administration. pharmedicopublishers.com
The relationship between solubility and transdermal absorption is a key consideration, with studies investigating different solvents and their impact on this compound permeation through the skin. nih.gov While increased solubility doesn't always correlate with increased skin penetration, certain solvents like N-methyl pyrrolidone (NMP) have shown promise in providing both adequate solubility and substantial skin penetration for topical this compound formulations. nih.gov
These novel formulations, such as topical creams or gels, could offer advantages like improved bioavailability, reduced dosing frequency, and minimized systemic side effects compared to oral administration. pharmedicopublishers.commdpi.com
Exploration of Combination Therapies
The exploration of combination therapies involving this compound aims to enhance therapeutic outcomes, address complex conditions, and potentially overcome treatment limitations of monotherapy. Research is investigating the benefits of combining this compound with other agents for various indications.
In the treatment of ED, combination therapy using PDE5 inhibitors, including this compound, with other agents has shown promise. A systematic review and meta-analysis found that combination therapy with PDE5 inhibitors and antioxidants was associated with improved erectile function scores compared to PDE5 monotherapy. physiciansweekly.comnih.gov Adding daily this compound to PDE5 inhibitor treatment was also associated with significantly increased mean IIEF scores in one study, although this finding was based on limited data. physiciansweekly.comnih.gov Other combinations explored include PDE5 inhibitors with low-intensity shock wave therapy, vacuum erectile devices, folic acid, metformin (B114582) hydrochloride, or angiotensin-converting enzyme inhibitors, with some showing associated improvements in IIEF scores. physiciansweekly.comnih.gov These findings suggest that combination therapy could be considered for refractory, complex, or difficult-to-treat ED cases. physiciansweekly.comnih.gov
For PAH, initial combination therapy is a central management strategy. ersnet.orgersnet.org The AMBITION trial demonstrated that initial combination therapy with ambrisentan (B1667022) (an endothelin receptor antagonist) and this compound resulted in a significantly reduced risk of clinical failure events compared to monotherapy with either agent. ersnet.orgersnet.org A prospective study (OPTIMA) explored the efficacy and safety of initial oral combination therapy with macitentan (B1675890) (a dual ERA) and this compound in newly diagnosed, treatment-naive PAH patients, showing significant improvements in cardiopulmonary hemodynamics and functional parameters. ersnet.org
In the management of lower urinary tract symptoms (LUTS) caused by BPH, with or without ED, combination therapy of this compound and tamsulosin (B1681236) has been investigated. A meta-analysis indicated that the combination of this compound and tamsulosin was more effective in improving total IPSS, quality of life, and maximum flow rate compared to monotherapy. karger.com However, the benefits of this combination therapy specifically for ED in this patient group remained unclear, and the combination therapy seemed to have a higher incidence of adverse reactions. karger.com
These studies highlight the ongoing research into optimizing treatment strategies by combining this compound with other therapeutic agents for various conditions.
Research into Supply Chain Dynamics and Availability Challenges
Research into the supply chain dynamics and availability challenges of this compound is essential to ensure consistent access to this important medication. Recent discussions have highlighted pressing issues surrounding this compound availability, leading to concerns among healthcare providers and patients. clinicadentalriosdent.comglplsoftgels.com
The this compound shortage has been attributed to several key factors, including manufacturing challenges, regulatory factors, and supply chain disruptions. clinicadentalriosdent.comglplsoftgels.com Increased production costs, quality control issues at manufacturing facilities, changes in approval processes, and restrictions on imports and exports have all contributed to supply constraints. clinicadentalriosdent.com Global events can exacerbate supply chain challenges. glplsoftgels.com
The impact of these challenges on patients includes delayed treatment options, increased anxiety, and potential deterioration in health for those who rely on the medication. clinicadentalriosdent.comglplsoftgels.com Healthcare providers face increased pressure to find alternative treatments, complicating care plans. glplsoftgels.com
Addressing the this compound shortage requires a multi-faceted approach involving collaborative efforts between manufacturers, regulatory bodies, and healthcare providers. clinicadentalriosdent.com Ongoing research into alternative treatments and formulations may also provide additional avenues for patient care. clinicadentalriosdent.com Market research plays a crucial role in navigating these challenges by providing data on API pricing, supplier reliability, and the impact of tariffs, enabling pharmaceutical firms to make informed decisions on sourcing, compliance, and investment strategies. cognitivemarketresearch.com Adapting supply chain structures to product risk, working with suppliers, and implementing flexible systems with real-time information are strategies to mitigate risks and prevent major supply failures. researchgate.net
New Therapeutic Applications and Mechanistic Insights (e.g., heart failure prevention)
Beyond its established uses, research is uncovering new potential therapeutic applications for this compound and providing deeper mechanistic insights into its actions. One significant area of exploration is its potential role in cardiovascular diseases, including heart failure prevention.
This compound, as a PDE5 inhibitor, increases cyclic guanosine (B1672433) monophosphate (cGMP) levels, which can lead to vasodilation, reduced cardiac hypertrophy, and improved cardiac function. droracle.ai Studies in animal models have demonstrated potential benefits of this compound in ischemic cardiomyopathy and heart failure, showing improved left ventricular function and contractility, with reduced adverse remodeling and hypertrophy. droracle.ainih.govdroracle.ai
A retrospective cohort study suggested that this compound use in patients with ED and coronary artery disease was associated with a significant decrease in the incidence of heart failure, acute myocardial infarction, and mortality compared with sildenafil (B151) or no treatment. nih.govdroracle.ai However, a randomized controlled trial in patients with comorbid PAH and heart failure with preserved ejection fraction did not demonstrate a significant benefit with this compound use. nih.gov Further studies are needed to fully understand the effects of this compound on heart failure and its potential role in prevention or treatment, particularly in patients with heart failure with reduced or preserved ejection fraction without comorbid PAH. nih.govdroracle.ai
This compound is also being investigated for its effects on mental health, particularly its potential to alleviate anxiety and enhance social bonds, possibly through its interaction with oxytocin (B344502). vesretta.com Emerging research also surrounds this compound peptides, which may enhance the drug's efficacy and reduce side effects. lanierdental.com
Preclinical studies and translational research are exploring the potential of this compound in other conditions, including obesity, bone loss, and prostate cancer, by investigating its effects on androgen receptor activity and steroid hormone expression. mdpi.com Studies in animal models have shown that this compound administration increased bone mass. researchgate.net
The mechanism of action of this compound beyond PDE5 inhibition is also an area of ongoing research, with potential cardiovascular protection effects being explored. droracle.aivghtpe.gov.tw
Advancements in Preclinical Modeling and Translational Studies
Advancements in preclinical modeling and translational studies are crucial for bridging the gap between basic research findings and clinical applications of this compound. These studies utilize various models to investigate the drug's effects and mechanisms in a controlled environment before moving to human trials.
Animal models, such as mice, sheep, and rats, are frequently used in preclinical research on this compound. droracle.ainih.govmdpi.comresearchgate.netmanchester.ac.ukmdpi.com For example, sheep models with induced heart failure have been used to demonstrate that this compound can slow or even reverse the progression of the condition. manchester.ac.uk The physiology of sheep hearts is considered similar to human hearts, making them a relevant model for cardiovascular research. manchester.ac.uk
Preclinical studies in mouse models of Duchenne muscular dystrophy (DMD) have implicated the NO-cGMP pathway as a potential drug target and shown that short-term dosing of this compound can prevent exercise-induced muscle ischemia, injury, and fatigue. neurology.org Translational studies have then investigated these effects in boys with DMD and men with Becker muscular dystrophy. neurology.org
In the context of PAH, while many mice/rat models are used, results sometimes fail to translate to clinical trials. mdpi.com This highlights the challenges in preclinical modeling and the need for uniform methodology to improve comparability between studies and enhance translation to clinical applications. mdpi.com
Preclinical observations regarding this compound's effects on adipose, bone, and prostate tissues are being translated into possible clinical applications. mdpi.com Studies in mouse models have supported clinical observations regarding this compound's ability to improve insulin (B600854) sensitivity and reduce visceral fat mass. mdpi.com Preclinical studies have also shown that this compound can exert an anabolic action favoring bone formation. mdpi.comresearchgate.net
Translational research also involves investigating novel formulations and delivery systems in animal models before human studies. For instance, nanoemulsion-based transdermal systems of this compound have been evaluated in animal models to assess skin penetration and therapeutic outcomes. pharmedicopublishers.com
Methodological Refinements in Clinical Trial Design for this compound Studies
Methodological refinements in clinical trial design are continuously being explored to enhance the efficiency, accuracy, and relevance of studies investigating this compound across various indications. These refinements aim to address challenges such as patient selection, endpoint measurement, and the need for innovative trial structures.
One area of refinement involves the use of cross-over designs, which can be particularly valuable in studies comparing different formulations or administration routes of this compound. A randomized controlled trial evaluating this compound cream versus oral this compound for erectile dysfunction (ED) utilized a cross-over design with two treatment periods separated by a washout phase. This approach allowed each participant to serve as their own control, potentially reducing inter-subject variability and increasing statistical power mdpi.com. The primary endpoint in this study was the International Index of Erectile Function–Erectile function (IIEF-EF) score, with secondary endpoints including other IIEF domain scores mdpi.com.
The selection of appropriate endpoints is a critical methodological consideration. In studies for conditions like pulmonary arterial hypertension (PAH), primary endpoints must reflect how a patient "feels, functions or survives". While measures like the 6-minute walk distance (6MWD) have been used, there is ongoing discussion about the clinical relevance and statistical power of various endpoints researchgate.net. Composite endpoints, such as the time to the first event of adjudicated heart failure hospitalization or all-cause death, have also been employed in studies like the PASSION trial investigating this compound in heart failure with preserved ejection fraction (HFpEF) and pulmonary hypertension ahajournals.org. However, the premature termination of the PASSION study due to external factors highlights the vulnerability of trials to unforeseen circumstances, a factor that future designs may need to better mitigate ahajournals.orgdzhk.de.
Patient-reported outcomes (PROs) are gaining recognition as essential measures in clinical trials to capture the patient's perspective on treatment impact cancerworld.net. Integrating PRO measures into trial protocols alongside traditional efficacy and safety metrics can ensure a stronger focus on outcomes most important to patients cancerworld.net. Studies investigating this compound have incorporated PROs using validated questionnaires such as the IIEF-5, SEP-2, and SEP-3 to assess erectile function and satisfaction uio.nopreprints.orgmdpi.com.
Adaptive trial designs represent another methodological advancement being explored. These designs allow for modifications to the study based on accumulating data while maintaining the trial's validity and integrity nih.govnih.gov. This can be particularly useful in situations with inherent uncertainties, such as during a pandemic, as demonstrated by a bioequivalence study of a fixed-dose combination of macitentan and this compound that implemented an adaptive design due to COVID-19 imposed limitations nih.gov. Adaptive designs can help optimize sample size, allocate resources more efficiently, and potentially lead to faster results nih.gov.
Challenges remain in the design of this compound clinical trials, particularly in ensuring the generalizability of findings. Issues such as potential bias in patient selection, the need for standardized outcome measures, and the inclusion of diverse patient populations are important considerations for future research openaccessjournals.com. For instance, while integrated analyses of this compound studies in Asian men with ED have provided valuable data, acknowledging potential variations in disease prevalence, severity, and treatment response across ethnic groups is crucial for informing trial design nih.gov.
Statistical analysis plans also undergo refinement. In the PASSION study, efficacy endpoints were analyzed using an intention-to-treat population with confirmatory and post hoc sensitivity analyses performed on specific patient subgroups ahajournals.org. Multiplicity adjustment can be used to control for global type I error when evaluating multiple endpoints or subgroups researchgate.net.
The development of fixed-dose combination therapies involving this compound also necessitates specific trial designs to assess bioequivalence and the efficacy and safety of the combination compared to monotherapies. The A DUE study, an adaptive phase 3 trial, investigated a macitentan/tadalafil fixed-dose combination versus monotherapies in patients with PAH, utilizing a double-blind, multicenter design with a titration phase jacc.org.
The use of external controls, while presenting challenges in managing confounding and bias, is also being considered in clinical trial design, and guidance is being developed by regulatory bodies like the FDA on the considerations for designing and conducting such trials fda.gov.
Patient preference studies also contribute to refining the understanding of treatment benefits from a patient's perspective. A cross-over trial comparing this compound cream and oral this compound included an assessment of patient preference, finding a significant preference for the cream formulation mdpi.com.
Q & A
Basic Research Questions
Q. What experimental designs are optimal for validating analytical methods to detect tadalafil in complex matrices?
- Methodological Answer : Use response surface methodology (RSM), such as the Box-Behnken design, to optimize critical parameters (e.g., mobile phase composition, extraction efficiency). This approach systematically evaluates interactions between variables with minimal experimental runs (e.g., 15 tests in a 3-factor design) . Validate the method by assessing specificity, precision, accuracy, linearity, and limits of quantification, as outlined in AOAC INTERNATIONAL guidelines. Include uncertainty profiles to quantify measurement reliability .
Q. How should clinical trials compare this compound doses (e.g., 10 mg vs. 20 mg) while ensuring statistical rigor?
- Methodological Answer : Adopt randomized, double-blind, placebo-controlled trials (RCTs) with parallel-group designs. Use multicenter studies to enhance generalizability, and power the trial to detect differences between this compound and placebo rather than between doses. Pooled-data analyses across trials can improve statistical power for secondary endpoints, such as tolerability .
Q. What analytical techniques are recommended for identifying novel this compound derivatives in adulterated products?
- Methodological Answer : Combine preparative liquid chromatography for compound isolation with high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) for structural elucidation. Cross-reference spectral data with literature to confirm novel derivatives .
Advanced Research Questions
Q. How can researchers address pharmacokinetic variability in this compound studies?
- Methodological Answer : Design bioequivalence trials with stratified randomization for covariates like food intake, biogeographic origin, and sex. Use candidate-gene studies to explore pharmacogenetic variants (e.g., CYP3A4/5 polymorphisms) while controlling for confounding variables like age and weight. Confirm findings in multiple clinical cohorts to distinguish genetic from environmental influences .
Q. What statistical approaches resolve contradictions in subgroup analyses of this compound efficacy?
- Methodological Answer : Predefine subgroups (e.g., by disease severity or prior medication use) to avoid post hoc bias. Use mixed-effects models to account for heterogeneity across trials. For individual response prediction, apply machine learning algorithms (e.g., random forests) to pooled trial data, though current studies show limited reliable predictors .
Q. How to design dose-response studies for this compound in pulmonary arterial hypertension (PAH)?
- Methodological Answer : Implement event-driven, double-blind trials with time-to-event analysis for primary endpoints (e.g., clinical failure). Use the 6-minute walk distance (6MWD) as a surrogate endpoint, and assess dose dependency through pre-specified statistical thresholds (e.g., p<0.01 for significance). Include background therapy cohorts to evaluate additive effects .
Q. What methodologies improve meta-analyses comparing this compound with other PDE5 inhibitors?
- Methodological Answer : Conduct systematic reviews using PRISMA guidelines. Extract preference, adherence, and persistence data from RCTs. Apply fixed- or random-effects models based on heterogeneity (I² statistic). For preference studies, calculate pooled odds ratios (ORs) with 95% confidence intervals, acknowledging high heterogeneity (e.g., I²=88%) in patient-reported outcomes .
Q. How to translate preclinical findings on this compound’s immunomodulatory effects into clinical trials?
- Methodological Answer : Use phase II randomized, double-blind trials to assess immune biomarkers (e.g., T-cell expansion, myeloid-derived suppressor cell counts). Validate tumor-specific immunity via delayed-type hypersensitivity responses. Prioritize endpoints like clinical worsening and quality of life in extension studies .
Q. What reporting standards ensure transparency in this compound clinical trials?
- Methodological Answer : Adhere to CONSORT guidelines for RCTs, including protocol registration, allocation concealment, and blinding details. Report adverse events using MedDRA terminology and justify statistical methods (e.g., hazard ratios for time-to-event data). For pharmacokinetic studies, follow FDA bioequivalence criteria and include demographic covariates .
Data Presentation Guidelines
- Tables/Figures : Use Microsoft Word tables with Roman numerals and self-explanatory titles. Avoid duplicating data in text and figures. For dose-response curves, include 95% confidence intervals and p-values .
- Discussion Sections : Contrast findings with prior studies (e.g., this compound’s 44m improvement in 6MWD vs. bosentan-naive PAH patients ). Address limitations (e.g., lack of predictors in subgroup analyses ) and propose future directions (e.g., pharmacogenomic validation ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
